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[Des-Arg9]-Bradykinin acetate

Cat. No.: B8075393
M. Wt: 964.1 g/mol
InChI Key: FLNJLMIOGWOIQM-NHJGMUSQSA-N
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Description

[Des-Arg9]-Bradykinin acetate is a useful research compound. Its molecular formula is C46H65N11O12 and its molecular weight is 964.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H65N11O12 B8075393 [Des-Arg9]-Bradykinin acetate

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10.C2H4O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;1-2(3)4/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNJLMIOGWOIQM-NHJGMUSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[Des-Arg9]-Bradykinin acetate mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of [Des-Arg9]-Bradykinin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Arg9]-Bradykinin (DABK) is the primary biologically active metabolite of bradykinin, a potent inflammatory mediator. Unlike its precursor, which primarily acts on the constitutively expressed B2 receptor, DABK is a selective agonist for the bradykinin B1 receptor (B1R).[1][2][3] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and certain pathological states.[4][5][6] This inducible nature makes the DABK/B1R axis a key player in chronic inflammation and a compelling target for therapeutic intervention. This guide delineates the molecular mechanism of action of this compound, detailing its interaction with the B1 receptor, the subsequent intracellular signaling cascades, and its physiological ramifications.

Receptor Binding and G-Protein Coupling

This compound exerts its effects by binding to and activating the bradykinin B1 receptor.[4][5][7] The B1 receptor, like other GPCRs, is characterized by seven transmembrane helices.[8][9][10] Upon agonist binding, the receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G-proteins. The B1 receptor is known to couple primarily to Gαq/11 and Gαi proteins. This dual coupling allows for the activation of multiple downstream signaling pathways.

Intracellular Signaling Pathways

The activation of the B1 receptor by DABK initiates a cascade of intracellular events that mediate its diverse physiological effects.

Gαq/11-Phospholipase C (PLC) Pathway

The most well-characterized signaling pathway initiated by B1R activation is the Gαq/11 pathway:

  • Gαq/11 Activation: The DABK-bound B1R activates the Gαq/11 subunit, causing it to exchange GDP for GTP.

  • PLCβ Activation: The activated Gαq/11-GTP complex stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).

  • PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[4][5] This rapid increase in intracellular calcium is a hallmark of B1R activation.[4][5]

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+ levels, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of downstream target proteins.

Mitogen-Activated Protein Kinase (MAPK) Cascade

B1R activation is a potent stimulus for the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway, which is crucial for regulating gene expression and cellular processes like proliferation and inflammation. This activation can occur through PKC-dependent mechanisms. The cascade typically follows this sequence: Ras → Raf → MEK → ERK (p44/p42 MAPK). Phosphorylated ERK can then translocate to the nucleus to regulate transcription factors, such as AP-1, leading to changes in gene expression.[11]

Nitric Oxide (NO) Production

In endothelial cells, the increase in intracellular calcium resulting from B1R activation can stimulate endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), a potent vasodilator. This mechanism underlies the vasodilation observed in response to DABK under certain physiological conditions.[12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of the Bradykinin B1 Receptor activated by [Des-Arg9]-Bradykinin.

Physiological and Pathophysiological Consequences

The activation of the B1R by DABK is implicated in a range of physiological and pathological processes, primarily related to inflammation and pain.

  • Inflammation: DABK is a potent pro-inflammatory mediator. Its actions, driven by B1R activation, include increasing vascular permeability, promoting the recruitment of neutrophils and other leukocytes to sites of injury, and stimulating the release of inflammatory cytokines.[7][13]

  • Pain and Hyperalgesia: The DABK/B1R axis plays a significant role in the generation of inflammatory pain. Following tissue injury or inflammation, the upregulation of B1 receptors on sensory neurons leads to their sensitization, resulting in hyperalgesia (an increased sensitivity to painful stimuli).[14][15]

  • Vascular Tone Regulation: The effect of DABK on blood vessels is complex and context-dependent. It can cause vasodilation, primarily through the release of nitric oxide from the endothelium.[12] Conversely, under different conditions, particularly when endothelial function is compromised, it can induce vasoconstriction.[12]

  • Role in COVID-19: Recent evidence has highlighted a potential role for the DABK/B1R system in the pathophysiology of COVID-19. Studies have shown elevated plasma levels of des-Arg9-BK in COVID-19 patients, which may contribute to the systemic inflammation and organ damage observed in severe cases.[7][13]

Quantitative Data

The following table summarizes concentrations of [Des-Arg9]-Bradykinin used in various experimental models to elicit specific biological responses. Direct binding affinity (Ki) and potency (EC50/IC50) values can vary significantly based on the cell type, species, and assay conditions.

ParameterSpecies / ModelConcentration / DoseObserved EffectReference
Hyperalgesia Rat (in vivo, Freund's adjuvant)0.05 - 10 nmol (intraarticular)Reduction in tolerated load (mechanical hyperalgesia)[15]
Hyperalgesia Rat (in vivo, UV irradiation)10 nmol/kg (intravenous)Reduction in paw withdrawal latency (thermal hyperalgesia)[15]
Leukocyte Migration Rat (in vivo, pleural cavity)30 nmol/cavityTime-dependent leukocyte migration[16]
Vascular Response Cat (in vivo, pulmonary vascular bed)Dose-dependentVasoconstriction (low tone), Vasodilation (high tone)[12]
Protein Synthesis Cultured Fibroblasts5 x 10⁻⁶ M80% increase in total protein accumulation[17]

Experimental Protocols

Detailed methodologies are crucial for studying the mechanism of action of [Des-Arg9]-Bradykinin. Below are outlines for key experimental procedures.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of unlabeled DABK for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Preparation of Membranes: Homogenize cells or tissues expressing B1 receptors in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable B1R radioligand (e.g., ³H-Lys-des-Arg⁹-BK), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters will trap the membranes with the bound radioligand.[18][19]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled DABK. The IC50 (concentration of DABK that inhibits 50% of radioligand binding) is determined and used to calculate the Ki value.

Intracellular Calcium Imaging

This method measures the transient increase in cytosolic calcium concentration following B1R activation.[20][21][22]

  • Cell Preparation: Culture cells expressing B1 receptors on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) by incubating them in a buffer containing the AM ester form of the dye. This allows the dye to cross the cell membrane.

  • Baseline Measurement: Place the coverslip on the stage of a fluorescence microscope. Perfuse with a physiological salt solution and record the baseline fluorescence intensity for a few minutes.

  • Stimulation: Perfuse the cells with a solution containing this compound.

  • Data Acquisition: Record the changes in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.[23]

  • Analysis: Quantify the change in fluorescence (e.g., as a ratio of peak fluorescence to baseline) to determine the magnitude and kinetics of the calcium response.

Western Blot for MAPK (ERK1/2) Activation

This technique detects the activation of the MAPK pathway by identifying the phosphorylated form of ERK1/2.

  • Cell Culture and Treatment: Grow cells to near confluency in culture dishes. Starve the cells (e.g., in serum-free media) for several hours to reduce basal MAPK activity. Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[24]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the p-ERK band relative to the total ERK band indicates the level of MAPK activation.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: B1R-expressing cells in culture starve Serum Starve Cells start->starve treat Treat with [Des-Arg9]-Bradykinin (time course) starve->treat lyse Lyse Cells with RIPA Buffer (with inhibitors) treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify load Load Equal Protein on SDS-PAGE Gel quantify->load separate Separate Proteins by Electrophoresis load->separate transfer Transfer to PVDF Membrane separate->transfer block Block Membrane (e.g., 5% BSA) transfer->block probe_pERK Incubate with Primary Antibody (anti-p-ERK) block->probe_pERK probe_secondary Incubate with Secondary Ab (HRP) probe_pERK->probe_secondary detect Detect with ECL Substrate probe_secondary->detect image Image Chemiluminescence detect->image reprobe Strip and Re-probe (anti-Total ERK) image->reprobe end End: Analyze p-ERK / Total ERK Ratio reprobe->end

References

Introduction: The Kallikrein-Kinin System and B1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of [Des-Arg9]-Bradykinin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Arg9]-Bradykinin is the active, C-terminally truncated metabolite of the inflammatory peptide Bradykinin. It functions as a potent and selective agonist for the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain cytokines. Activation of B1R by [Des-Arg9]-Bradykinin initiates a signaling cascade primarily through the Gαq pathway, leading to intracellular calcium mobilization and the activation of downstream effectors. This pathway plays a crucial role in mediating chronic pain, inflammation, and vasodilation. This document provides a detailed overview of its mechanism of action, signaling pathways, pharmacological data, and key experimental methodologies used for its characterization.

The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that plays a critical role in inflammation, blood pressure control, coagulation, and pain. The primary effectors of this system are the kinin peptides, Bradykinin (BK) and Lys-Bradykinin (Lys-BK)[1]. These peptides are short-lived and act primarily on the constitutively expressed Bradykinin B2 receptor (B2R).

In response to tissue injury, carboxypeptidase enzymes (Kininase I) cleave the C-terminal arginine residue from BK and Lys-BK, generating the stable metabolites [Des-Arg9]-Bradykinin (des-Arg9-BK) and Lys-[des-Arg9]-Bradykinin, respectively[1][2]. Unlike their precursors, these metabolites selectively target the Bradykinin B1 receptor (B1R)[3][4]. B1R expression is inducible, often upregulated by inflammatory mediators like interleukin-1β (IL-1β) and in chronic inflammatory states, making the des-Arg9-BK/B1R axis a key pathway in persistent inflammatory and pain processes[2][5][6].

cluster_0 Metabolic Pathway BK Bradykinin (BK) DABK [Des-Arg9]-Bradykinin BK->DABK Carboxypeptidase N/M (Kininase I) B2R Acts on B2 Receptor BK->B2R B1R Acts on B1 Receptor DABK->B1R

Caption: Metabolic formation of [Des-Arg9]-Bradykinin from Bradykinin.

Core Function and Mechanism of Action

The primary function of this compound is to serve as a selective agonist at the B1 receptor[1][3]. Its binding to B1R initiates a conformational change in the receptor, which in turn activates intracellular heterotrimeric G-proteins. Pharmacological studies across multiple species have confirmed its selectivity for B1R over B2R[3]. This selectivity makes it an invaluable research tool for isolating and studying B1R-mediated effects, distinguishing them from the B2R-mediated actions of Bradykinin. The physiological response to B1R activation is context-dependent but is strongly associated with pro-inflammatory and algesic (pain-sensing) effects[6][7].

B1 Receptor Signaling Pathways

The Bradykinin B1 receptor is a canonical GPCR that couples primarily to the Gαq subunit of the heterotrimeric G-protein complex[8][9].

  • Gq Protein Activation : Upon agonist binding, B1R catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

  • Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).

  • Second Messenger Production : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[8].

  • Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of B1R activation[9][10].

  • Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).

  • Downstream Effects : Activated PKC can phosphorylate a multitude of cellular proteins, leading to further downstream signaling, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is involved in gene expression and cell proliferation[11]. The elevated calcium levels also modulate the activity of various enzymes and transcription factors, contributing to cellular responses such as smooth muscle contraction, nitric oxide production, and neurotransmitter release[12][13].

cluster_pathway B1 Receptor Signaling Cascade ligand [Des-Arg9]-Bradykinin receptor B1 Receptor (GPCR) ligand->receptor Binds g_protein Gαq / Gβγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release ↑ [Ca²⁺]i er->ca_release Releases Ca²⁺ ca_release->pkc Co-activates response Cellular Responses (Inflammation, Pain, Vasodilation) ca_release->response mapk MAPK/ERK Pathway pkc->mapk Activates mapk->response cluster_workflow Calcium Mobilization Assay Workflow step1 1. Seed Cells Plate B1R-expressing cells in 96-well plates step2 2. Load Dye Incubate cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 3. Prepare Compound Prepare serial dilutions of [Des-Arg9]-Bradykinin step2->step3 step4 4. Measure Fluorescence Place plate in reader (e.g., FLIPR). Establish baseline fluorescence. step3->step4 step5 5. Add Compound & Read Inject compound and immediately begin kinetic read of fluorescence. step4->step5 step6 6. Analyze Data Plot fluorescence change vs. concentration. Calculate EC₅₀. step5->step6

References

[Des-Arg9]-Bradykinin Acetate: A Technical Guide to its B1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity of [Des-Arg9]-Bradykinin acetate for the bradykinin B1 receptor. The document details quantitative binding and functional data, outlines experimental protocols for assessing receptor selectivity, and illustrates key signaling pathways and experimental workflows.

Introduction

[Des-Arg9]-Bradykinin is the primary physiological agonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues.[1] However, its expression is significantly upregulated in response to tissue injury, inflammation, and chronic pain states.[1] This inducible nature makes the B1 receptor an attractive therapeutic target for a variety of inflammatory and nociceptive disorders. [Des-Arg9]-Bradykinin itself is a metabolite of bradykinin, formed by the action of carboxypeptidases.[2] Understanding the selectivity of [Des-Arg9]-Bradykinin for the B1 receptor over the constitutively expressed B2 receptor is crucial for the development of targeted therapies with improved efficacy and reduced off-target effects. This guide summarizes the key quantitative data and experimental methodologies used to characterize this selectivity.

Quantitative Data Presentation

The selectivity of this compound is demonstrated by its differential binding affinity (Ki) and functional potency (EC50) at the B1 and B2 receptors. The following tables summarize key quantitative data from various studies.

LigandReceptorSpeciesCell Line/TissueAssay TypeKi (nM)pKiReference
[Des-Arg9]-BradykininB1HumanCHO cellsRadioligand Binding1.935.72[3]
[Des-Arg9]-BradykininB2HumanCHO cellsRadioligand Binding81005.09[3]
[Des-Arg9]-BradykininB1HumanN/ARadioligand Binding-5.8[4]
[Des-Arg9]-BradykininB1MouseN/ARadioligand Binding-9.2[4]
LigandReceptorSpeciesCell Line/TissueAssay TypeIC50 (nM)pIC50Reference
[Des-Arg9]-BradykininB2HumanN/ACompetition Binding-5.1[4]
[Des-Arg9]-BradykininB2MouseN/ACompetition Binding-5.2[4]
LigandReceptorSpeciesCell Line/TissueAssay TypeEC50 (nM)pD2Reference
[Des-Arg9]-BradykininB1DogRenal Artery StripsRelaxation Assay-8.6[3]
[Des-Arg9]-BradykininB1Guinea PigTracheal Smooth MuscleOuabain-sensitive Rb uptakeNo effect-[5]

Signaling Pathway

Activation of the B1 receptor by [Des-Arg9]-Bradykinin initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1][6] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream physiological effects of B1 receptor activation, including roles in inflammation and pain.[2]

B1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R B1 Receptor G_protein Gαq/11 B1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Inflammation, Pain) Ca_release->Physiological_Effects PKC->Physiological_Effects DABK [Des-Arg9]-Bradykinin DABK->B1R Binds Experimental_Workflow cluster_planning Assay Planning & Development cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation A1 Select Target (B1) and Off-Target (B2) Receptors A2 Develop Stable Cell Lines (CHO or HEK293) A1->A2 A3 Optimize Assay Conditions (Binding & Functional) A2->A3 B1 Perform Radioligand Binding Assays A3->B1 B2 Perform Calcium Mobilization Assays A3->B2 C1 Calculate Ki values from Competition Binding Curves B1->C1 C2 Calculate EC50 values from Dose-Response Curves B2->C2 C3 Determine Selectivity Ratio (Ki B2 / Ki B1) C1->C3 C2->C3

References

[Des-Arg9]-Bradykinin Acetate: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of [Des-Arg9]-Bradykinin acetate, a critical tool in the study of the kallikrein-kinin system and its role in inflammation and pain.

Core Structural and Physicochemical Properties

[Des-Arg9]-Bradykinin is a biologically active octapeptide, a metabolite of bradykinin lacking the C-terminal arginine residue. The acetate salt form is commonly used in research settings. Its fundamental properties are summarized below.

PropertyValueReference
Amino Acid Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe[1]
Molecular Formula C44H61N11O10[1]
Molecular Weight 904.0 g/mol [1]
CAS Number 15958-92-6[2]

Mechanism of Action: A Selective Bradykinin B1 Receptor Agonist

[Des-Arg9]-Bradykinin functions as a potent and selective agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[3][4] Unlike the constitutively expressed bradykinin B2 receptor (B2R), the B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[5] This inducible nature makes the B1R and its agonists like [Des-Arg9]-Bradykinin key subjects of investigation in chronic inflammatory conditions.

Signaling Pathway

The binding of [Des-Arg9]-Bradykinin to the B1R initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration.[1] This process is primarily mediated through the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This elevation in intracellular calcium is a critical second messenger that mediates various cellular responses. There is also evidence to suggest that B1R signaling can lead to the activation of the complement system on endothelial cells.

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space [Des-Arg9]-Bradykinin [Des-Arg9]-Bradykinin B1R B1 Receptor (GPCR) [Des-Arg9]-Bradykinin->B1R Binds G_protein G-protein B1R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 G_protein->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response Leads to

B1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of [Des-Arg9]-Bradykinin with the B1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of [Des-Arg9]-Bradykinin to the B1 receptor.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B1 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are harvested, and a membrane preparation is obtained through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

2. Binding Assay Protocol:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).

    • A fixed concentration of a radiolabeled B1 receptor ligand (e.g., [3H]Lys-[Des-Arg9]-Bradykinin).

    • Increasing concentrations of unlabeled this compound (for competition binding) or a single high concentration for determining non-specific binding.

    • The cell membrane preparation.

  • The plate is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_culture Cell Culture (HEK293 or CHO with B1R) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate (Buffer, Radioligand, Competitor, Membranes) membrane_prep->assay_setup incubation Incubation (e.g., 60-90 min at RT) assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end Calcium_Mobilization_Workflow start Start cell_seeding Cell Seeding in Microplate start->cell_seeding dye_loading Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_seeding->dye_loading incubation Incubation (e.g., 1 hour at 37°C) dye_loading->incubation baseline_reading Baseline Fluorescence Reading incubation->baseline_reading agonist_injection Automated Injection of [Des-Arg9]-Bradykinin baseline_reading->agonist_injection kinetic_reading Kinetic Fluorescence Measurement agonist_injection->kinetic_reading data_analysis Data Analysis (EC50 determination) kinetic_reading->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the [Des-Arg9]-Bradykinin Acetate Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the [Des-Arg9]-Bradykinin (DABK) signaling pathway, a critical mediator of inflammation and pain. DABK is a metabolite of bradykinin and exerts its effects through the selective activation of the Bradykinin B1 Receptor (B1R), a G-protein coupled receptor (GPCR).[1][2] The expression of B1R is notably induced during chronic inflammatory conditions, making this pathway a significant target for therapeutic intervention.[3]

Core Signaling Cascade

The activation of the B1R by [Des-Arg9]-Bradykinin initiates a well-defined signaling cascade primarily mediated by the Gαq/11 family of G-proteins. This engagement triggers a series of intracellular events culminating in diverse physiological responses.

The canonical signaling pathway proceeds as follows:

  • Receptor Activation: [Des-Arg9]-Bradykinin acetate binds to and activates the Bradykinin B1 Receptor.

  • G-Protein Coupling: The activated B1R couples to Gαq/11 proteins, leading to their activation.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gαq/11 stimulates the activity of Phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Signaling:

    • IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4][5]

    • DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This initial signaling cascade then branches into further downstream pathways, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the transcription factor Nuclear Factor-kappa B (NF-κB), both of which are pivotal in inflammatory and cellular growth responses.

Quantitative Data

The following tables summarize key quantitative data for ligands acting on the Bradykinin B1 Receptor.

LigandReceptorAssay TypeSpeciesKi (nM)Reference
Lys-[Des-Arg9]BradykininHuman B1Radioligand BindingHuman0.12[6]
Lys-[Des-Arg9]BradykininMouse B1Radioligand BindingMouse1.7[6]
Lys-[Des-Arg9]BradykininRabbit B1Radioligand BindingRabbit0.23[6]
des-Arg9-[Leu8]bradykininAT1Radioligand BindingRat1100[7]
des-Arg9-bradykininAT1Radioligand BindingRat45000[7]
des-Arg9-[Leu8]bradykininAT2Radioligand BindingLamb300[7]
des-Arg10-[Leu9]kallidinAT2Radioligand BindingLamb700[7]
des-Arg9-bradykininAT2Radioligand BindingLamb1200[7]
LigandReceptorAssay TypeSpeciesEC50 (nM)Reference
[Des-Arg9]-BradykininB1RIntracellular Ca2+ IncreaseBovine316[5]
[Des-Arg9]-BradykininB1RContractionGuinea Pig0.0164[8]
des-Arg(9)-BKHuman B1Calcium MobilizationHuman112[9]
des-Arg(10)-kallidinHuman B1Calcium MobilizationHuman5[9]
des-Arg(9)-BKMurine B1Calcium MobilizationMouse39[9]
des-Arg(10)-kallidinMurine B1Calcium MobilizationMouse23[9]
AntagonistReceptorAssay TypeSpeciespA2 ValueReference
R-715B1RFunctional AssayRabbit8.40-8.5[10]
R-954B1RFunctional AssayRabbit8.4-8.6[10]
R-955B1RFunctional AssayRabbit8.4-8.6[10]

Signaling Pathway and Experimental Workflow Diagrams

Des_Arg9_Bradykinin_Signaling_Pathway DABK [Des-Arg9]-Bradykinin B1R Bradykinin B1 Receptor (B1R) DABK->B1R Binds Gq11 Gαq/11 B1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates NFkB_pathway NF-κB Activation Ca2->NFkB_pathway Contributes to MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates PKC->NFkB_pathway Leads to

Caption: [Des-Arg9]-Bradykinin signaling cascade.

Experimental_Workflow cluster_receptor_binding Receptor Binding & Affinity cluster_functional_assays Functional Cellular Assays cluster_tissue_analysis Tissue-Level Analysis radioligand_assay Radioligand Binding Assay (Saturation & Competition) determine_kd_ki Determine Kd, Ki, Bmax radioligand_assay->determine_kd_ki cell_culture Cell Culture with B1R Expression (e.g., HUVECs, smooth muscle cells) stimulate_dabk Stimulate with [Des-Arg9]-Bradykinin cell_culture->stimulate_dabk calcium_assay Calcium Mobilization Assay (e.g., Fura-2, Fluo-4) stimulate_dabk->calcium_assay western_blot Western Blot for p-ERK/ERK stimulate_dabk->western_blot nfkb_assay NF-κB Reporter Assay (e.g., Luciferase) stimulate_dabk->nfkb_assay determine_ec50 Determine EC50/IC50 calcium_assay->determine_ec50 western_blot->determine_ec50 nfkb_assay->determine_ec50 tissue_prep Tissue Preparation (Inflamed vs. Control) ihc Immunohistochemistry for B1R tissue_prep->ihc localization Determine B1R Localization & Expression ihc->localization

References

The Role of [Des-Arg9]-Bradykinin in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Arg9]-Bradykinin, a metabolite of bradykinin, is a potent inflammatory mediator that exerts its effects primarily through the bradykinin B1 receptor. Under normal physiological conditions, the B1 receptor is expressed at low levels. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory stimuli, making the [Des-Arg9]-Bradykinin/B1 receptor axis a key player in a variety of inflammatory pathologies. This technical guide provides an in-depth overview of the role of [Des-Arg9]-Bradykinin in inflammation, including its pharmacological properties, signaling pathways, and the experimental models used to investigate its function. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction

The kallikrein-kinin system is a crucial mediator of inflammation, and its bioactive peptides, kinins, are involved in processes such as vasodilation, increased vascular permeability, and pain. Bradykinin is the most well-known kinin and primarily acts on the constitutively expressed B2 receptor. However, upon tissue injury and inflammation, bradykinin is converted by carboxypeptidases to [Des-Arg9]-Bradykinin.[1] This metabolite is a selective agonist for the bradykinin B1 receptor, which is typically absent in healthy tissues but is rapidly induced by inflammatory mediators like cytokines and bacterial endotoxins.[2] This inducible nature positions the [Des-Arg9]-Bradykinin/B1 receptor pathway as a critical component of the sustained inflammatory response.

Activation of the B1 receptor by [Des-Arg9]-Bradykinin contributes to a range of inflammatory responses, including increased vascular permeability, edema formation, and the recruitment of inflammatory cells, particularly neutrophils.[3] Consequently, this pathway has been implicated in the pathophysiology of various inflammatory conditions, including sepsis, arthritis, and inflammatory pain. This guide will delve into the molecular mechanisms underlying these processes, providing quantitative data and detailed methodologies for their study.

The [Des-Arg9]-Bradykinin/B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its agonist, [Des-Arg9]-Bradykinin, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The B1 receptor primarily couples to Gαq/11 and Gαi.[4]

Gαq/11-Mediated Signaling

Activation of Gαq/11 by the B1 receptor leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular Ca2+ can activate various downstream effectors, including calmodulin and calcium-dependent protein kinases.

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a wide range of target proteins, leading to diverse cellular responses, including the activation of other signaling cascades.

Gq11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DesArg9BK [Des-Arg9]-Bradykinin B1R B1 Receptor DesArg9BK->B1R binds Gq11 Gαq/11 B1R->Gq11 activates PLC PLCβ Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse leads to ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Ca2->CellularResponse contributes to

Gαq/11-mediated signaling cascade upon B1 receptor activation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

A significant downstream consequence of B1 receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[5][6] This pathway is crucial for cell proliferation, differentiation, and survival, and its activation by [Des-Arg9]-Bradykinin contributes to inflammatory processes. The activation of ERK1/2 by the B1 receptor can occur through both Gαq/11-PKC dependent and independent mechanisms, potentially involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5]

The canonical MAPK/ERK pathway involves a series of sequential phosphorylations:

  • Ras activation: The small G-protein Ras is activated.

  • Raf activation: Activated Ras recruits and activates the serine/threonine kinase Raf.

  • MEK activation: Raf phosphorylates and activates MEK (MAPK/ERK kinase).

  • ERK activation: MEK then phosphorylates and activates ERK1/2.

  • Nuclear translocation and gene expression: Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors, such as Elk-1, leading to the expression of pro-inflammatory genes.[7]

MAPK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DesArg9BK [Des-Arg9]-Bradykinin B1R B1 Receptor DesArg9BK->B1R binds GProtein G-Protein (Gq/11) B1R->GProtein activates EGFR EGFR (transactivation) B1R->EGFR transactivates PKC PKC GProtein->PKC activates Ras Ras PKC->Ras activates EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Elk1 Elk-1 ERK->Elk1 phosphorylates in nucleus GeneExpression Pro-inflammatory Gene Expression Elk1->GeneExpression induces Radioligand_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize tissue/cells in lysis buffer Centrifugation1 Centrifuge at low speed (remove debris) Homogenization->Centrifugation1 Centrifugation2 Centrifuge supernatant at high speed (pellet membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend pellet in buffer with cryoprotectant Centrifugation2->Resuspension Storage Store at -80°C Resuspension->Storage Thaw Thaw and resuspend membranes in assay buffer Storage->Thaw Incubation Incubate membranes with radioligand ([³H]Lys-des-Arg⁹-BK) and competing compound Thaw->Incubation Filtration Separate bound and free radioligand by vacuum filtration Incubation->Filtration Washing Wash filters to remove nonspecific binding Filtration->Washing Drying Dry filters Washing->Drying Counting Quantify radioactivity using scintillation counting Drying->Counting Calculation Calculate specific binding Counting->Calculation CurveFitting Perform non-linear regression to determine Ki/Kd and Bmax Calculation->CurveFitting Pleurisy_Model_Workflow cluster_induction Induction of Pleurisy cluster_treatment Treatment cluster_assessment Inflammatory Assessment Anesthesia Anesthetize mouse Injection Intrapleural injection of carrageenan solution Anesthesia->Injection DrugAdmin Administer [Des-Arg9]-Bradykinin or vehicle Injection->DrugAdmin Euthanasia Euthanize mouse at specified time point DrugAdmin->Euthanasia ExudateCollection Collect pleural exudate Euthanasia->ExudateCollection VolumeMeasurement Measure exudate volume ExudateCollection->VolumeMeasurement CellCount Perform total and differential leukocyte counts ExudateCollection->CellCount ProteinAssay Measure protein concentration in exudate (vascular permeability) ExudateCollection->ProteinAssay

References

[Des-Arg9]-Bradykinin Acetate and Nociception: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the B1 Receptor-Mediated Nociceptive Pathway, Experimental Models, and Quantitative Pharmacology for Drug Development Professionals.

Introduction

[Des-Arg9]-Bradykinin, the active metabolite of the inflammatory peptide Bradykinin, is a potent algogenic (pain-producing) substance. Its effects are primarily mediated through the selective activation of the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR). Unlike the constitutively expressed B2 receptor that Bradykinin primarily acts upon, the B1 receptor is typically expressed at low levels in healthy tissues. However, its expression is rapidly and significantly upregulated in response to tissue injury, inflammation, and exposure to pro-inflammatory cytokines. This inducible nature positions the [Des-Arg9]-Bradykinin/B1R axis as a critical player in the transition from acute to chronic inflammatory and neuropathic pain states, making it a compelling target for the development of novel analgesic therapies.

This technical guide provides a comprehensive overview of the role of [Des-Arg9]-Bradykinin acetate in nociception, detailing its mechanism of action, quantitative pharmacological data, and the key experimental protocols used to investigate its effects.

Mechanism of Action: The B1 Receptor Signaling Cascade

[Des-Arg9]-Bradykinin exerts its pro-nociceptive effects by binding to and activating the B1 receptor on the peripheral terminals of nociceptive sensory neurons. This activation initiates a well-defined intracellular signaling cascade that leads to neuronal sensitization and excitation, ultimately resulting in the perception of pain.

The B1 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

Activated PKC plays a crucial role in sensitizing nociceptors by phosphorylating key downstream targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a critical transducer of heat and inflammatory pain. Phosphorylation by PKC lowers the activation threshold of the TRPV1 channel, making the neuron hyperexcitable and more responsive to thermal and chemical stimuli. This process is a cornerstone of peripheral sensitization and is a major contributor to the phenomenon of thermal hyperalgesia observed in inflammatory conditions. Furthermore, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway downstream of PKC, which can contribute to longer-term changes in gene expression related to neuronal plasticity and chronic pain states.

B1R_Signaling_Pathway DABK [Des-Arg9]-Bradykinin B1R B1 Receptor DABK->B1R Binds Gq Gq/11 Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Ca_cyto->PKC MAPK MAPK/ERK Pathway PKC->MAPK Activates TRPV1_inactive TRPV1 Channel (Inactive) PKC->TRPV1_inactive Phosphorylates Nociceptor Nociceptor Sensitization & Excitation MAPK->Nociceptor TRPV1_active TRPV1 Channel (Sensitized) TRPV1_inactive->TRPV1_active TRPV1_active->Nociceptor Leads to

B1 Receptor-mediated nociceptive signaling cascade.

Quantitative Pharmacological Data

The development of selective B1 receptor antagonists is a key strategy in pain research. The following tables summarize key quantitative data for the B1 receptor agonist [Des-Arg9]-Bradykinin and representative antagonists. This data is crucial for comparing compound potencies and designing pharmacodynamic studies.

LigandTypePreparation/AssayValue TypeValueReference
[Des-Arg9]-BradykininAgonistGuinea-pig gallbladder contractionEC5016.4 pM--INVALID-LINK--[1]
[Des-Arg9]-BradykininAgonist[¹²⁵I]-Sar1-Angiotensin II binding (AT1 Receptor)Ki45 ± 13 µM--INVALID-LINK--[2]
[Des-Arg9]-BradykininAgonist[¹²⁵I]-Sar1-Angiotensin II binding (AT2 Receptor)Ki1.2 ± 0.3 µM--INVALID-LINK--[2]
R-715AntagonistRabbit aorta / Human umbilical veinpA28.40 - 8.50--INVALID-LINK--[3]
Compound 11Antagonist[³H]Lys-des-Arg⁹-BK binding (rabbit B1R)Ki22 pM--INVALID-LINK--[4]
Compound 11Antagonistdes-Arg⁹-BK-induced contraction (rabbit aorta)pA210.6 ± 0.14--INVALID-LINK--[4]
des-Arg⁹-[Leu⁸]-BradykininAntagonist[¹²⁵I]-Sar1-Angiotensin II binding (AT1 Receptor)Ki1.1 ± 0.4 µM--INVALID-LINK--[2]
des-Arg⁹-[Leu⁸]-BradykininAntagonist[¹²⁵I]-Sar1-Angiotensin II binding (AT2 Receptor)Ki0.3 ± 0.1 µM--INVALID-LINK--[2]

Note: Some B1 receptor ligands exhibit off-target binding to angiotensin receptors, which should be considered during experimental design and data interpretation.[2]

Experimental Protocols for Assessing B1R-Mediated Nociception

Investigating the pro-nociceptive effects of [Des-Arg9]-Bradykinin and the efficacy of B1R antagonists requires robust and reproducible animal models of pain. Below are detailed methodologies for two widely used inflammatory pain models.

The Formalin Test

The formalin test is a model of tonic chemical pain that produces a distinct biphasic nociceptive response. The first phase (acute) is due to direct activation of nociceptors, while the second phase (tonic) involves a peripheral inflammatory response and central sensitization, a state where B1 receptors are significantly involved.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (210-220 g) or Swiss Webster mice (20-25 g).

  • Acclimation: Place the animal in a clear observation chamber for at least 30 minutes before injection to allow for acclimation to the environment.

  • Formalin Injection:

    • Rats: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 28-G needle.[1][5]

    • Mice: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-G needle.[6]

  • Observation and Scoring: Immediately after injection, return the animal to the chamber and record nociceptive behaviors.

    • Phase I: 0-5 minutes post-injection.

    • Phase II: 20-40 minutes (mice) or 15-60 minutes (rats) post-injection.[1]

  • Behavioral Quantification: The primary endpoints are the total time spent licking or biting the injected paw, or the number of flinches of the injected paw during each phase.

  • Drug Administration: Test compounds (e.g., B1R antagonists) are typically administered systemically (i.p., s.c., i.v.) or locally at a predetermined time before the formalin injection.

Carrageenan-Induced Thermal Hyperalgesia

This model is used to assess hypersensitivity to thermal stimuli following the induction of a localized inflammation, a condition where B1 receptor expression is upregulated.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus. This is typically done using a Hargreaves apparatus, which applies a focused beam of radiant heat to the plantar surface of the paw. The latency to withdraw the paw is automatically recorded. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Carrageenan Injection: Inject 100 µL of a 2% (w/v) λ-carrageenan solution in sterile saline subcutaneously into the plantar surface of the right hind paw.[7]

  • Hyperalgesia Assessment: At specific time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), re-measure the paw withdrawal latency. A significant decrease in latency compared to the baseline indicates thermal hyperalgesia. The peak hyperalgesic effect is typically observed around 3-4 hours post-injection.[7]

  • Drug Administration: Test compounds are administered before carrageenan injection (preventative) or after the establishment of hyperalgesia (therapeutic) to assess their anti-hyperalgesic effects.

Visualizing Experimental and Logical Workflows

The investigation of a novel B1 receptor modulator in the context of nociception follows a logical progression from in vitro characterization to in vivo efficacy testing.

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Nociception Models cluster_2 Phase 3: Advanced Studies receptor_binding Receptor Binding Assays (Determine Ki at B1R) functional_assay Functional Assays (e.g., Calcium mobilization) (Determine EC50/IC50) receptor_binding->functional_assay selectivity_panel Selectivity Screening (Off-target activity, e.g., B2R, AT1/2R) functional_assay->selectivity_panel formalin_test Formalin Test (Assess effect on tonic/ inflammatory pain) selectivity_panel->formalin_test carrageenan_model Carrageenan Model (Assess effect on thermal hyperalgesia) neuropathic_model Neuropathic Pain Model (e.g., CCI, SNL) (Assess chronic pain efficacy) pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) neuropathic_model->pk_pd tox Toxicology Studies

A typical preclinical research workflow for a B1R antagonist.

Conclusion

This compound is a key mediator of inflammatory and neuropathic pain through its selective action on the inducible B1 receptor. The signaling pathway, involving Gq/11, PLC, and subsequent sensitization of ion channels like TRPV1, presents multiple points for therapeutic intervention. Understanding the quantitative pharmacology of B1R ligands and employing robust, well-characterized in vivo models of nociception are essential for the successful development of novel analgesics targeting this pathway. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of modulating the [Des-Arg9]-Bradykinin/B1R axis for the treatment of persistent pain conditions.

References

[Des-Arg9]-Bradykinin Acetate in Cardiovascular Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [Des-Arg9]-Bradykinin acetate, a critical peptide in cardiovascular research. It details its mechanism of action, role in various cardiovascular conditions, and key experimental protocols for its investigation.

Introduction to [Des-Arg9]-Bradykinin

[Des-Arg9]-Bradykinin is the primary endogenous agonist of the bradykinin B1 receptor, a G-protein coupled receptor. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and exposure to bacterial lipopolysaccharides.[1] This inducible nature positions the [Des-Arg9]-Bradykinin/B1 receptor axis as a key player in the pathophysiology of various cardiovascular diseases.

Mechanism of Action and Signaling Pathways

[Des-Arg9]-Bradykinin exerts its effects by binding to and activating the B1 receptor, which is coupled to Gαq/11 and Gαi proteins. This activation initiates a cascade of intracellular signaling events that can vary depending on the cell type and pathological context.

Key Signaling Pathways:

  • Phospholipase C (PLC) Pathway: Activation of Gαq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2] The subsequent increase in intracellular calcium can trigger various cellular responses, including smooth muscle contraction and activation of calcium-dependent enzymes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The [Des-Arg9]-Bradykinin/B1 receptor axis can activate the MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK. This pathway is crucial in regulating cellular processes like proliferation, differentiation, inflammation, and apoptosis. In vascular smooth muscle cells, bradykinin, acting through the B2 receptor, has been shown to activate MAPK.[3] The B1 receptor is also implicated in MAPK activation, contributing to inflammatory responses.

  • Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the B1 receptor can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This is a critical mechanism by which [Des-Arg9]-Bradykinin contributes to inflammatory processes in the cardiovascular system.

Below are diagrams illustrating the formation of [Des-Arg9]-Bradykinin and its primary signaling cascade.

Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein DesArg9Bradykinin [Des-Arg9]-Bradykinin Bradykinin->DesArg9Bradykinin Carboxypeptidase N InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE / APP DesArg9Bradykinin->InactiveFragments ACE / APP Kallikrein Kallikrein CarboxypeptidaseN Carboxypeptidase N (Kininase I) ACE ACE (Kininase II) APP Aminopeptidase P

Formation of [Des-Arg9]-Bradykinin.

cluster_cell Cardiovascular Cell (e.g., Endothelial, Smooth Muscle) DesArg9 [Des-Arg9]-Bradykinin B1R B1 Receptor DesArg9->B1R Gq11 Gαq/11 B1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces MAPK MAPK Cascade (ERK, JNK, p38) Ca2_release->MAPK activates Response Cardiovascular Responses (Inflammation, Contraction, etc.) Ca2_release->Response PKC->MAPK activates PKC->Response NFkB NF-κB Activation MAPK->NFkB activates NFkB->Response

[Des-Arg9]-Bradykinin/B1 Receptor Signaling Cascade.

Quantitative Data

The following tables summarize key quantitative data for this compound from various cardiovascular research studies.

Table 1: Binding Affinities (Ki) of [Des-Arg9]-Bradykinin and Related Peptides

LigandReceptorTissue/Cell LineKi (µM)Reference
[Des-Arg9]-[Leu8]BKAngiotensin AT1Rat liver membranes1.1 ± 0.4[4]
[Des-Arg9]-BKAngiotensin AT1Rat liver membranes45 ± 13[4]
[Des-Arg9]-[Leu8]BKAngiotensin AT2Lamb uterus membranes0.3 ± 0.1[4]
[Des-Arg9]-BKAngiotensin AT2Lamb uterus membranes1.2 ± 0.3[4]

Table 2: Potency (EC50/ED50) of [Des-Arg9]-Bradykinin in Functional Assays

ParameterSpecies/ModelEffectEC50/ED50Reference
ContractionGuinea-pig gallbladderTime-dependent contraction16.4 pM[5]
Coronary VasodilationEndotoxemic rat heartVasodilation149.4 pmol[6]
Hypotensive ResponseEndotoxemic rabbitDecrease in blood pressure29.7 nmol/kg[6]
Intracellular Ca2+ IncreaseMouse bronchoalveolar eosinophilsAgonist at B1 receptor39 nM[7]

Table 3: Effects of [Des-Arg9]-Bradykinin on Isolated Rat Heart Parameters

ConcentrationChange in Coronary Perfusion Pressure (%)Change in Left Ventricular Developed Pressure (%)Change in +dP/dtmax (%)Reference
10 nM-13.6-16.5-11.8[8]
100 nM-14.8-21.0-17.8[8]
1000 nM-19.0-30.7-23.7[8]

Table 4: Plasma Concentrations of Bradykinin and [Des-Arg9]-Bradykinin

ConditionBradykinin (pg/mL)[Des-Arg9]-Bradykinin (pg/mL)Half-life of exogenous [Des-Arg9]-BK (s)Reference
Healthy Normotensive Subjects (Venous Blood)67.1 ± 60.8204.1 ± 44.5643 ± 436[9][10]

Role in Cardiovascular Pathophysiology

The inducible nature of the B1 receptor makes the [Des-Arg9]-Bradykinin axis particularly relevant in chronic inflammatory cardiovascular conditions.

  • Hypertension: While the direct role of [Des-Arg9]-Bradykinin in the long-term regulation of blood pressure is complex and not fully elucidated, its involvement in inflammatory processes associated with hypertension is an active area of research. In some contexts, its precursor, bradykinin, is known to have vasodilatory effects that can lower blood pressure.[11] However, the pro-inflammatory actions of [Des-Arg9]-Bradykinin could contribute to vascular dysfunction in hypertension.[12]

  • Cardiac Hypertrophy and Remodeling: Bradykinin has been shown to inhibit the progression of cardiac hypertrophy and fibrosis.[13] Endothelial dysfunction can, however, limit these protective effects.[14] The upregulation of the B1 receptor in response to cardiac injury suggests a role for [Des-Arg9]-Bradykinin in the subsequent inflammatory and remodeling processes.

  • Ischemia-Reperfusion Injury: Following a period of myocardial ischemia, reperfusion can paradoxically lead to further tissue damage, partly through an inflammatory response. The B1 receptor is upregulated in this setting, and [Des-Arg9]-Bradykinin can contribute to the inflammatory cell infiltration and tissue damage.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used to study the effects of [Des-Arg9]-Bradykinin.

Isolated Aortic Ring Assay for Vasoactivity

This ex vivo method assesses the contractile or relaxant effects of substances on vascular smooth muscle.

Start Start: Euthanize Animal ExciseAorta Excise Thoracic Aorta Start->ExciseAorta CleanAorta Clean Aorta of Adipose Tissue ExciseAorta->CleanAorta CutRings Cut 1-2 mm Aortic Rings CleanAorta->CutRings MountRings Mount Rings in Organ Bath CutRings->MountRings Equilibrate Equilibrate under Tension MountRings->Equilibrate ViabilityTest Viability Test (e.g., KCl) Equilibrate->ViabilityTest Precontraction Pre-contraction (for relaxation studies) ViabilityTest->Precontraction AddDesArg9 Add [Des-Arg9]-Bradykinin ViabilityTest->AddDesArg9 For contraction studies Precontraction->AddDesArg9 RecordResponse Record Isometric Tension Changes AddDesArg9->RecordResponse End End RecordResponse->End

Workflow for Isolated Aortic Ring Assay.

Detailed Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 1-2 mm in width.[15][16]

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer.

    • Apply a resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.[17]

  • Experimental Procedure:

    • For contraction studies: After equilibration, add cumulative concentrations of [Des-Arg9]-Bradykinin to the organ bath and record the increase in isometric tension.

    • For relaxation studies: First, induce a submaximal contraction with an agonist such as phenylephrine or U46619. Once a stable contraction is achieved, add cumulative concentrations of [Des-Arg9]-Bradykinin and record the decrease in tension.[18]

  • Data Analysis:

    • Express responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl) or as a percentage of the pre-contraction tension.

    • Construct concentration-response curves and calculate EC50 values.

Langendorff Perfused Heart Preparation

This ex vivo model allows for the study of cardiac function in an isolated, retrogradely perfused heart.

Start Start: Anesthetize Animal ExciseHeart Rapidly Excise Heart Start->ExciseHeart CannulateAorta Cannulate Aorta on Langendorff Apparatus ExciseHeart->CannulateAorta RetrogradePerfusion Initiate Retrograde Perfusion CannulateAorta->RetrogradePerfusion Stabilization Stabilization Period RetrogradePerfusion->Stabilization InsertLVBalloon Insert Left Ventricular Balloon Stabilization->InsertLVBalloon BaselineRecording Record Baseline Hemodynamics InsertLVBalloon->BaselineRecording InfuseDesArg9 Infuse [Des-Arg9]-Bradykinin BaselineRecording->InfuseDesArg9 RecordParameters Record Hemodynamic Changes InfuseDesArg9->RecordParameters End End RecordParameters->End

Workflow for Langendorff Perfused Heart Preparation.

Detailed Methodology:

  • Heart Isolation and Cannulation:

    • Anesthetize the animal and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Identify the aorta and cannulate it onto the Langendorff apparatus.[19][20]

    • Immediately begin retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.

  • Instrumentation and Stabilization:

    • Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle to measure isovolumetric contractile function.

    • Allow the heart to stabilize for a period of 20-30 minutes.

  • Experimental Protocol:

    • Record baseline parameters, including left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), the maximal rate of pressure decay (-dP/dtmax), and heart rate.

    • Infuse [Des-Arg9]-Bradykinin at various concentrations into the perfusion line.

    • Continuously record the hemodynamic parameters.

  • Data Analysis:

    • Express the changes in hemodynamic parameters as a percentage of the baseline values.

    • Determine the concentration-dependent effects of [Des-Arg9]-Bradykinin on cardiac function.

Radioligand Binding Assay for B1 Receptor Affinity

This in vitro assay is used to determine the binding affinity of ligands to their receptors.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cardiovascular tissue or cultured cells expressing the B1 receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.[21]

  • Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled B1 receptor ligand (e.g., [3H]-[Des-Arg9]-Bradykinin).

    • For competition binding, add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, include a high concentration of an unlabeled B1 receptor antagonist.

    • Incubate the mixture to allow binding to reach equilibrium.[9][22]

  • Separation and Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.[23]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and its interaction with the B1 receptor represent a crucial pathway in the inflammatory response within the cardiovascular system. Its inducible expression makes it a promising therapeutic target for a variety of cardiovascular diseases characterized by chronic inflammation and tissue remodeling. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex role of the [Des-Arg9]-Bradykinin/B1 receptor axis and to explore its potential in the development of novel cardiovascular therapies.

References

The Genesis and Biological Significance of [Des-Arg9]-Bradykinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Arg9]-Bradykinin (des-Arg9-BK) is the active metabolite of the pro-inflammatory peptide bradykinin (BK). Its discovery and the subsequent identification of its specific receptor, the bradykinin B1 receptor, have unveiled a critical signaling pathway implicated in chronic inflammation and pain. Unlike the constitutively expressed B2 receptor, the B1 receptor is primarily induced under pathological conditions, making it a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of [Des-Arg9]-Bradykinin, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and History

The story of [Des-Arg9]-Bradykinin is intrinsically linked to the broader research on the kallikrein-kinin system. Bradykinin, a potent vasodilator and pro-inflammatory peptide, was discovered in the 1940s. For decades, its actions were thought to be mediated solely through the B2 receptor. However, in the 1970s, researchers observed that the biological activity of bradykinin could be altered by carboxypeptidases, leading to the identification of a metabolite that lacked the C-terminal arginine residue. This metabolite was [Des-Arg9]-Bradykinin.

Subsequent pharmacological studies revealed that [Des-Arg9]-Bradykinin possessed its own distinct profile of activity, suggesting the existence of a separate receptor. This was confirmed with the characterization of the bradykinin B1 receptor, which is selectively activated by [Des-Arg9]-Bradykinin and its analogue, Lys-[Des-Arg9]-Bradykinin. A pivotal finding was that the expression of the B1 receptor is very low in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and the presence of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This inducible nature established the [Des-Arg9]-Bradykinin/B1 receptor axis as a key player in the perpetuation of inflammatory responses.

The Metabolic Pathway of [Des-Arg9]-Bradykinin Formation

[Des-Arg9]-Bradykinin is not directly synthesized but is a product of the enzymatic cleavage of bradykinin. The primary enzyme responsible for this conversion is kininase I, a carboxypeptidase N-like enzyme that removes the C-terminal arginine residue from bradykinin.[1] This metabolic conversion is a critical step in the activation of the B1 receptor signaling pathway.

cluster_metabolism Metabolic Conversion cluster_degradation Degradation BK Bradykinin (BK) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) dABK [Des-Arg9]-Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) BK->dABK Kininase I (Carboxypeptidase N) Inactive Inactive Fragments BK->Inactive Angiotensin-Converting Enzyme (ACE) Neutral Endopeptidase (NEP) dABK->Inactive Aminopeptidase P (APP) Angiotensin-Converting Enzyme (ACE)

Metabolic pathway of bradykinin to [Des-Arg9]-Bradykinin.

Quantitative Data: Receptor Binding and Functional Potency

The interaction of [Des-Arg9]-Bradykinin with the B1 receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data from the scientific literature.

Table 1: Binding Affinity of [Des-Arg9]-Bradykinin and Analogs for the B1 Receptor

LigandReceptor SpeciesAssay TypeKi (nM)Kd (nM)Reference
[³⁵S]Compound AHumanRadioligand Binding0.012[2]
[³⁵S]Compound ARabbitRadioligand Binding0.064[2]
[³⁵S]Compound ADogRadioligand Binding0.37[2]
Compound AHumanCompetition Binding0.016[2]
Compound ARabbitCompetition Binding0.050[2]
Compound ADogCompetition Binding0.56[2]
Compound ARatCompetition Binding29[2]

Table 2: Functional Potency of [Des-Arg9]-Bradykinin in Various Assays

AgonistAssay TypeCell/Tissue TypeEC50 (nM)pA2Reference
[Des-Arg9]-BradykininCalcium MobilizationBovine Tracheal Smooth Muscle Cells316[3]
[Des-Arg9]-BradykininContraction AssayGuinea-pig Gallbladder0.0164[4]
des-Arg(9)-BKCalcium Mobilization293-AEQ17 cells (human B1R)112[5]
des-Arg(10)-kallidinCalcium Mobilization293-AEQ17 cells (human B1R)5[5]
des-Arg(9)-BKCalcium Mobilization293-AEQ17 cells (mouse B1R)39[5]
des-Arg(10)-kallidinCalcium Mobilization293-AEQ17 cells (mouse B1R)23[5]

B1 Receptor Signaling Pathway

Activation of the B1 receptor by [Des-Arg9]-Bradykinin initiates a cascade of intracellular events. The B1 receptor is a G-protein coupled receptor (GPCR), and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including the activation of mitogen-activated protein kinases (MAPKs) and the production of inflammatory mediators.

dABK [Des-Arg9]-Bradykinin B1R Bradykinin B1 Receptor dABK->B1R Gq Gαq/11 B1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Cascade (ERK, JNK, p38) Ca->MAPK activates PKC->MAPK activates Inflammation Pro-inflammatory Gene Expression (e.g., Cytokines, Chemokines) MAPK->Inflammation

Signaling pathway of the Bradykinin B1 receptor.

Experimental Protocols

Radioligand Binding Assay for B1 Receptor

This protocol is a generalized procedure for determining the binding affinity of a ligand for the B1 receptor using a radiolabeled competitor.

Materials:

  • Cell membranes expressing the B1 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]Lys-[Des-Arg9]-Bradykinin or a nonpeptide antagonist like [³⁵S]Compound A)[2]

  • Unlabeled test compound ([Des-Arg9]-Bradykinin or analogs)

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled B1 receptor ligand).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of [Des-Arg9]-Bradykinin to stimulate an increase in intracellular calcium concentration via the B1 receptor.

Materials:

  • Cells expressing the B1 receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • [Des-Arg9]-Bradykinin and other test compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the B1 receptor-expressing cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject a solution of [Des-Arg9]-Bradykinin or a test compound at various concentrations into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cluster_workflow In Vitro Assay Workflow for B1 Receptor Agonist start Start: B1 Receptor-Expressing Cells plate Plate cells in microplate and allow to adhere start->plate load Load cells with calcium-sensitive dye plate->load wash Wash to remove extracellular dye load->wash baseline Measure baseline fluorescence wash->baseline add Add [Des-Arg9]-Bradykinin (or test compound) baseline->add measure Measure fluorescence change (calcium mobilization) add->measure analyze Analyze data: Determine EC50 measure->analyze end End: Quantify Agonist Potency analyze->end

Workflow for an in vitro calcium mobilization assay.

Conclusion

The discovery of [Des-Arg9]-Bradykinin and its selective B1 receptor has significantly advanced our understanding of the molecular mechanisms underlying chronic inflammation and pain. The inducible nature of the B1 receptor makes it a highly attractive target for the development of novel therapeutics. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacology of the [Des-Arg9]-Bradykinin/B1 receptor axis and to design and evaluate new chemical entities targeting this important pathway. The continued investigation into the nuanced roles of this signaling system holds great promise for the treatment of a variety of inflammatory and pain-related disorders.

References

[Des-Arg9]-Bradykinin acetate gene expression regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Gene Expression Regulation by [Des-Arg9]-Bradykinin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Arg9]-Bradykinin, a metabolite of bradykinin, is a potent inflammatory mediator that exerts its effects primarily through the B1 kinin receptor (B1R), a G protein-coupled receptor. Unlike its counterpart, the constitutively expressed B2 receptor, the B1R is typically expressed at low levels in healthy tissues but is rapidly upregulated in response to inflammation, tissue injury, and cytokine stimulation. This inducible nature makes the [Des-Arg9]-Bradykinin/B1R axis a critical player in the pathophysiology of various inflammatory diseases and a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the signaling pathways activated by [Des-Arg9]-Bradykinin and the subsequent regulation of gene expression. It details the experimental protocols used to investigate these mechanisms and presents quantitative data to support the described effects.

The [Des-Arg9]-Bradykinin/B1R Signaling Axis

[Des-Arg9]-Bradykinin is formed from bradykinin by the action of kininase I (carboxypeptidase N), which removes the C-terminal arginine residue.[1] Its biological effects are mediated through the B1R, which is coupled to heterotrimeric G proteins, primarily of the Gαq/11 family.[2][3]

Primary Signaling Cascade: Gαq/PLC Pathway

The canonical signaling pathway initiated by the binding of [Des-Arg9]-Bradykinin to the B1R involves the activation of the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] The subsequent increase in intracellular calcium concentration ([Ca2+]i) and the presence of DAG synergistically activate Protein Kinase C (PKC).

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum B1R B1 Receptor Gq Gαq/11 B1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activate Ca_release Ca²⁺ Release Ca_release->PKC activate IP3R->Ca_release ligand [Des-Arg9]-Bradykinin ligand->B1R binds

Caption: Primary Gαq/PLC signaling pathway of the B1 receptor.
Downstream Signaling: MAPK and PI3K/Akt Pathways

Activation of the B1R also triggers other critical downstream signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for regulating cellular processes like proliferation, survival, and inflammation. The activation of ERK1/2, a key component of the MAPK pathway, and the PI3K/Akt pathway have been demonstrated in various cell types, including cancer cells, following stimulation with B1R agonists.[3]

Downstream_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway B1R_activation B1R Activation ([Des-Arg9]-BK) PI3K PI3Kγ B1R_activation->PI3K Ras Ras B1R_activation->Ras Akt Akt PI3K->Akt TF_Activation Transcription Factor Activation (e.g., NF-κB) Akt->TF_Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->TF_Activation Gene_Expression Gene Expression (Inflammation, Proliferation) TF_Activation->Gene_Expression

Caption: Downstream MAPK and PI3K/Akt signaling pathways.

Regulation of Gene Expression

The signaling cascades initiated by [Des-Arg9]-Bradykinin converge on the activation of transcription factors, which then modulate the expression of target genes. A key transcription factor implicated in B1R signaling is Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses.[3] The activation of these transcription factors leads to the expression of a variety of genes involved in inflammation, cell growth, and angiogenesis.

Quantitative Data on Gene Expression Changes

The following table summarizes quantitative data on the effects of [Des-Arg9]-Bradykinin on gene expression and related cellular responses from various studies.

Target Gene/ResponseCell Type/ModelTreatmentFold Change/EffectReference
Intracellular Ca2+Murine bronchoalveolar eosinophils1 µM [Des-Arg9]-BK485% increase[4]
Cell MigrationRat Pleural Cavity30 nmol [Des-Arg9]-BK + Cyproheptadine77% inhibition[5]
Cell MigrationRat Pleural Cavity30 nmol [Des-Arg9]-BK + Compound 48/8082% inhibition[5]
VEGF ExpressionHuman prostate cancer cellsBradykinin (B2R agonist)Increased expression[6]
MMP-2, MMP-9Breast cancer cellsLys-des[Arg9]-bradykinin (B1R agonist)Upregulation[1]
CXCL5A Expression(in vitro model)B1R activationUpregulation[1]
B1 Receptor mRNAT24 bladder cancer cells-Increased vs. RT4 cells[3]

Experimental Protocols

Investigating the effects of [Des-Arg9]-Bradykinin on gene expression requires a combination of molecular and cellular biology techniques. This section provides detailed protocols for key experiments.

Quantifying Gene Expression: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a highly sensitive method for quantifying mRNA levels of specific genes.[7][8]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include vehicle-treated cells as a negative control.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (e.g., SYBR Green or TaqMan).

  • Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) values. Normalize the Ct values of the target gene to a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in gene expression using the ΔΔCt method.

Quantifying Protein Expression: Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[9][10][11]

Protocol:

  • Sample Preparation: After treatment with [Des-Arg9]-Bradykinin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer.[10] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[12] Detect the signal using X-ray film or a digital imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize to a loading control protein (e.g., GAPDH, β-actin).

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis, Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (HRP-conjugated, Binds to Primary Ab) E->F G 7. Detection (ECL Substrate, Imaging) F->G H 8. Data Analysis (Densitometry) G->H

Caption: General workflow for Western Blotting analysis.
Analyzing Promoter Activity: Luciferase Reporter Assay

This assay measures the transcriptional activity of a specific gene promoter in response to a stimulus.[13][14][15]

Protocol:

  • Plasmid Construction: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in an expression vector.

  • Cell Transfection: Co-transfect cells with the luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[16]

  • Cell Treatment: After 24-48 hours, treat the transfected cells with this compound.

  • Cell Lysis and Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in untreated control cells to determine the effect on promoter activity.

Luciferase_Assay_Workflow A 1. Construct Reporter Plasmid (Promoter of Interest + Luciferase Gene) B 2. Co-transfect Cells (Reporter Plasmid + Control Plasmid) A->B C 3. Cell Treatment (e.g., with [Des-Arg9]-Bradykinin) B->C D 4. Cell Lysis C->D E 5. Measure Luminescence (Dual-Luciferase Assay) D->E F 6. Data Analysis (Normalize and Compare) E->F

Caption: Workflow for a dual-luciferase reporter assay.
Investigating Protein-DNA Interactions: Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the genomic regions where a specific protein, such as a transcription factor, binds.[17][18]

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into small fragments (200-1000 bp).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Reverse Cross-linking: Reverse the cross-links by heating the samples. Degrade the protein using proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

ChIP_Seq_Workflow A 1. Cross-link (Proteins to DNA in vivo) B 2. Shear Chromatin (Sonication) A->B C 3. Immunoprecipitation (Antibody for Target Protein) B->C D 4. Reverse Cross-links C->D E 5. Purify DNA D->E F 6. Analysis (qPCR or Sequencing) E->F

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Measuring Upstream Signaling: Intracellular Calcium ([Ca2+]i) Assay

Calcium flux assays are used to monitor the mobilization of intracellular calcium, a key event in Gαq-coupled receptor signaling.[19][20][21]

Protocol:

  • Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

  • Signal Measurement: Measure the baseline fluorescence using a fluorescence microplate reader or a fluorescence microscope.

  • Agonist Addition: Add this compound to the cells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium transient. Quantify parameters such as peak amplitude and the area under the curve.

Calcium_Assay_Workflow A 1. Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) B 2. Measure Baseline Fluorescence A->B C 3. Add Agonist ([Des-Arg9]-Bradykinin) B->C D 4. Record Fluorescence Change (Kinetic Read) C->D E 5. Data Analysis (Plot Intensity vs. Time) D->E

Caption: Workflow for a fluorescence-based calcium flux assay.

Conclusion

[Des-Arg9]-Bradykinin, through its interaction with the inducible B1 receptor, activates a complex network of intracellular signaling pathways, including the Gαq/PLC, MAPK, and PI3K/Akt cascades. These pathways converge on the regulation of transcription factors like NF-κB, leading to significant changes in the expression of genes that drive inflammation, cell proliferation, and angiogenesis. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutics targeting the B1R for the treatment of a wide range of inflammatory and proliferative disorders. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the kinin system and harness its therapeutic potential.

References

An In-depth Guide to the Physiological Role of the Bradykinin B1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bradykinin B1 receptor (B1R) is a G-protein coupled receptor that plays a critical, yet highly specialized, role in the body's response to injury and inflammation. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically absent or expressed at very low levels in healthy tissues. Its expression is rapidly induced by tissue injury, inflammatory mediators, and certain pathophysiological conditions, making it a key player in chronic inflammatory and pain states. This inducible nature positions the B1R as an attractive therapeutic target for a range of diseases.

Core Concepts: Expression and Ligand Specificity

The defining characteristic of the B1R is its inducible expression.[1][2][3] Following tissue trauma or in the presence of inflammatory stimuli such as cytokines (e.g., interleukin-1 beta, tumor necrosis factor-alpha) and bacterial endotoxins (lipopolysaccharide), the gene encoding the B1R is transcriptionally upregulated.[1][4] This process is mediated, in part, by the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[1]

The B1R is activated by kinin metabolites that lack the C-terminal arginine residue.[2][5] Its principal endogenous ligands are:

  • des-Arg⁹-bradykinin (DABK): The primary B1R agonist in most species. It is generated from bradykinin by the action of carboxypeptidases.[1][6]

  • Lys-des-Arg⁹-bradykinin: Derived from Lys-bradykinin (kallidin), this is another potent B1R agonist.[2]

In contrast, the B2 receptor is activated by intact bradykinin and kallidin. This difference in ligand specificity allows for distinct physiological roles and signaling responses mediated by the two receptor subtypes.

Physiological and Pathophysiological Roles

The primary functions of the B1R are linked to inflammation, pain, vascular regulation, and cellular responses to injury.

  • Inflammation: B1R activation is a key component of the inflammatory cascade. It contributes to increased vascular permeability, leading to edema, and promotes the chemotaxis of neutrophils.[6] The receptor's upregulation during chronic inflammation perpetuates the inflammatory state.[6][7]

  • Pain: The B1R is a significant mediator of both inflammatory and neuropathic pain.[8][9] While B2R activation is associated with acute pain, the induced expression of B1R following injury contributes to the development and maintenance of chronic pain states and hyperalgesia.[9][10][11] Functional B1 receptors are upregulated in nociceptive neurons, where they enhance sensitivity to noxious stimuli.[10][12]

  • Cardiovascular System: In the cardiovascular system, B1R activation can lead to vasodilation, partly through the release of nitric oxide (NO).[1] However, its role is complex. In conditions like septic shock, excessive B1R activation contributes to severe hypotension.[1] Studies have shown that B1R expression is upregulated after myocardial infarction, suggesting a role in post-injury cardiac remodeling.[13][14] Both B1 and B2 receptors contribute to the maintenance of normal blood pressure.[15][16]

  • Complement System Activation: Recent evidence indicates that B1R signaling on endothelial cells can trigger the activation of the complement system, a critical component of the innate immune response.[6][7][17] This link further solidifies the B1R's role as a central player in the inflammatory response.

Signaling Pathways

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gαq/11 proteins.[18][19] Ligand binding initiates a cascade of intracellular events that mediate its physiological effects.

  • Gαq/11 Activation: Upon agonist binding, the B1R activates Gαq/11.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

    • Inositol 1,4,5-trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[6][7]

    • Diacylglycerol (DAG): DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Downstream Effects: The rise in intracellular calcium and activation of PKC trigger various downstream cellular responses, including enzyme activation, gene transcription, and the production of other inflammatory mediators like prostaglandins and nitric oxide.[6] B1R activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathways.

B1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R B1 Receptor Gq11 Gαq/11 B1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Response Cellular Responses (Inflammation, Pain Sensitization) Ca_ER->Response MAPK MAPK Pathway PKC->MAPK Activates PKC->Response MAPK->Response Ligand des-Arg⁹-BK Ligand->B1R Binds

Quantitative Data Summary

The following tables summarize key quantitative parameters related to B1R pharmacology and expression.

Table 1: Ligand Binding Affinities and Potencies

CompoundTypeSpeciesAssayAffinity (Ki) / Potency (EC50/IC50)Reference
des-Arg¹⁰-KallidinAgonistHumanRadioligand BindingK_d_ = 0.5 nM[20]
R715 (AcLys-[D-βNal⁷, Ile⁸]desArg⁹-BK)AntagonistHuman, RabbitFunctional AssaysPure antagonist activity[21]
B9958 (Lys-Lys-[Hyp³, Cpg⁵, D-Tic⁷,Cpg⁸]desArg⁹-BK)AntagonistHuman, RabbitFunctional AssaysPure antagonist activity[21]
ELN441958Non-peptide AntagonistPrimate vs. RodentNot Specified120-fold more potent for primate B1R[1]

Table 2: B1 Receptor Upregulation in Experimental Models

ModelTissueStimulusTime PointFold Increase in ExpressionReference
Rat Myocardial InfarctionLeft VentricleCoronary Artery Occlusion24 hours4-fold vs. 6 hours[13][14]
Rat Paw EdemaPaw TissueInflammatory StimuliNot SpecifiedSignificant increase in B1R-mediated edema[2]
Cultured Sensory NeuronsDorsal Root GangliaGDNF8 hours~20% of neurons express B1 mRNA (from near zero)[10]

Experimental Protocols

Understanding the methodologies used to study the B1R is crucial for interpreting data and designing new experiments.

This model is used to study the mechanisms of de novo B1R synthesis.[4]

  • Tissue Preparation: Segments of fresh human umbilical vein are cleaned, cut into rings, and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Induction: The tissue is incubated for a period (e.g., 6 hours) with an inflammatory stimulus, such as lipopolysaccharide (LPS) or cytokines like IL-1β.

  • Functional Assay: After incubation, cumulative concentration-response curves are generated by adding a selective B1R agonist (e.g., des-Arg⁹-BK). The resulting smooth muscle contraction is measured isometrically.

  • Analysis: The potency (EC₅₀) and maximum effect (Eₘₐₓ) of the agonist are calculated. The requirement of protein synthesis for upregulation can be confirmed by co-incubating the tissue with a protein synthesis inhibitor (e.g., cycloheximide), which should prevent the functional response to the B1R agonist.

HUV_Workflow cluster_prep Tissue Preparation cluster_induction Induction Phase cluster_assay Functional Assay cluster_analysis Data Analysis HUV_Source Obtain Human Umbilical Vein HUV_Rings Cut into Rings HUV_Source->HUV_Rings Organ_Bath Suspend in Organ Bath HUV_Rings->Organ_Bath Incubate Incubate for 6h at 37°C Organ_Bath->Incubate Stimulus Add Stimulus (e.g., LPS, IL-1β) Control Control Group (No Stimulus) Inhibitor Inhibitor Group (+ Cycloheximide) Agonist Add B1R Agonist (des-Arg⁹-BK) Stimulus->Agonist Control->Agonist Inhibitor->Agonist Measure Measure Isometric Contraction Agonist->Measure CRC Generate Concentration- Response Curves Measure->CRC Compare Compare EC₅₀ and Eₘₐₓ between groups CRC->Compare

This in vivo protocol evaluates the role of B1R in inflammatory pain and the efficacy of B1R antagonists.[11]

  • Induction of Inflammation: A localized inflammation is induced in the hind paw of a rat or mouse by injecting an inflammatory agent, such as Complete Freund's Adjuvant (CFA) or carrageenan.

  • Behavioral Testing (Baseline): Before and at various time points after induction, the animal's pain sensitivity (nociceptive threshold) is measured. A common method is the von Frey test, which assesses mechanical allodynia using filaments of varying stiffness applied to the paw.

  • Drug Administration: Animals are treated with a selective B1R antagonist (e.g., BI113823) or a vehicle control, typically administered systemically (e.g., intraperitoneally) or locally.

  • Post-Treatment Behavioral Testing: Nociceptive thresholds are measured again after drug administration to determine if the antagonist reverses the inflammation-induced hyperalgesia.

  • Molecular Analysis (Optional): At the end of the experiment, tissues such as the dorsal root ganglia (DRG) and spinal cord can be collected to measure B1R mRNA or protein expression levels via qPCR or Western blotting, confirming upregulation in the inflammatory model.

Conclusion and Therapeutic Implications

The bradykinin B1 receptor is a fascinating and clinically relevant molecular target. Its expression profile—largely absent in health and strongly induced in disease—offers a unique therapeutic window.[3][22] By selectively blocking the B1R, it is possible to target the pathological processes of chronic pain and inflammation while potentially minimizing side effects associated with interfering with normal physiological functions.[3][22] The development of potent and selective B1R antagonists, including non-peptide small molecules, continues to be a promising area of research for novel analgesic and anti-inflammatory therapies.[1][8][21]

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of [Des-Arg9]-Bradykinin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Arg9]-Bradykinin acetate is the acetate salt of [Des-Arg9]-Bradykinin, a biologically active metabolite of bradykinin. It is a potent and selective agonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This property makes [Des-Arg9]-Bradykinin a valuable tool for studying the role of the B1 receptor in various pathological conditions, including chronic pain, inflammation, vascular responses, and sepsis. These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in various animal models.

Physicochemical and Pharmacokinetic Properties

[Des-Arg9]-Bradykinin is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. The acetate salt form enhances its stability and solubility.

Solubility and Vehicle Preparation:

This compound is soluble in aqueous solutions such as sterile water or phosphate-buffered saline (PBS). For in vivo use, it is crucial to prepare fresh solutions and ensure sterility. If a stock solution is prepared using a solvent like DMSO, it should be further diluted in a physiologically compatible vehicle.

Pharmacokinetics:

The half-life of [Des-Arg9]-Bradykinin in human serum is significantly longer than that of bradykinin. One study reported a half-life of approximately 10.7 minutes for exogenous [Des-Arg9]-Bradykinin in human serum, compared to about 27 seconds for bradykinin. This longer half-life should be considered when designing dosing schedules.

Data Presentation

The following tables summarize quantitative data from various in vivo studies involving the administration of [Des-Arg9]-Bradykinin.

Table 1: In Vivo Administration Protocols for this compound

Animal ModelAdministration RouteDosage RangeVehicleExperimental FocusReference
Rat (Wistar)Intra-articular0.05 - 10 nmolNot SpecifiedHyperalgesia[1]
Rat (Wistar)IntravenousUp to 1 µmol/kgNot SpecifiedThermal Hyperalgesia[1]
Rat (Wistar)Intrapleural10 - 60 nmolPBSInflammation (Leukocyte Migration)
Rat (Brown/Norway)IntravenousNot Specified (dose comparable to bradykinin)Not SpecifiedHypotension (post-endotoxin)[2]
RabbitIntravenousNot SpecifiedNot SpecifiedHypotension (post-LPS)[3][4]
CatIntra-arterial (lobar)Dose-relatedNot SpecifiedVasoconstriction/Vasodilation[5]
MouseSubcutaneous30 nmol/kgNot SpecifiedInflammatory Hyperalgesia[3]

Table 2: Pharmacokinetic Parameters of [Des-Arg9]-Bradykinin

SpeciesParameterValueNotes
HumanSerum Half-life~10.7 minutesSignificantly longer than bradykinin (~27 seconds).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Induction of Inflammatory Hyperalgesia in Rats

Objective: To assess the role of the B1 receptor in inflammatory pain.

Animal Model: Male Wistar rats.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or PBS

  • Apparatus for measuring mechanical or thermal hyperalgesia (e.g., von Frey filaments, Hargreaves apparatus)

  • Inflammatory agent (e.g., Freund's Complete Adjuvant, Carrageenan)

Procedure:

  • Induction of Inflammation: Induce a local inflammation in the paw or knee joint of the rats according to a standard protocol (e.g., intraplantar injection of carrageenan).

  • Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline or PBS to the desired concentration. For intra-articular injection, a dose range of 0.05-10 nmol can be used. For intravenous administration, doses up to 1 µmol/kg have been reported.[1]

  • Administration:

    • Intra-articular: Following the induction of inflammation, administer the prepared solution directly into the inflamed joint.

    • Intravenous: Administer the solution via a tail vein injection.

  • Assessment of Hyperalgesia: At various time points after administration, assess the development of mechanical or thermal hyperalgesia using appropriate behavioral tests.

  • Control Groups: Include control groups receiving vehicle only and/or an inflammatory agent without this compound.

Protocol 2: Investigation of Hypotensive Effects in Endotoxin-Treated Rats

Objective: To study the cardiovascular effects of B1 receptor activation in a model of sepsis.

Animal Model: Young male Brown/Norway rats.[2]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Apparatus for continuous blood pressure monitoring

Procedure:

  • Endotoxin Pre-treatment: Administer a sublethal dose of LPS to the rats 24 hours prior to the experiment to induce B1 receptor expression.[2]

  • Anesthesia and Cannulation: Anesthetize the animals and cannulate the carotid artery or femoral artery for blood pressure measurement.

  • Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline.

  • Administration: Administer this compound intravenously. The effective dose is reported to be comparable to that of bradykinin.[2]

  • Blood Pressure Monitoring: Continuously record the mean arterial blood pressure before, during, and after administration to observe any hypotensive effects.

  • Control Groups: Include endotoxin-pretreated rats receiving vehicle only and non-pretreated rats receiving this compound.

Mandatory Visualizations

[Des-Arg9]-Bradykinin Signaling Pathway

Des_Arg9_Bradykinin_Signaling cluster_outcomes Physiological Outcomes DesArg9BK [Des-Arg9]-Bradykinin B1R Bradykinin B1 Receptor (GPCR) DesArg9BK->B1R Gq_alpha Gαq B1R->Gq_alpha activates Complement_Activation Complement Activation B1R->Complement_Activation triggers PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_entry Ca²⁺ Influx Ca_release->Ca_entry eNOS eNOS Ca_release->eNOS activates PLA2 Phospholipase A2 (PLA2) PKC->PLA2 activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates NO Nitric Oxide (NO) eNOS->NO Vascular_Permeability Increased Vascular Permeability NO->Vascular_Permeability AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Pain Pain Prostaglandins->Pain Inflammation Inflammation (Neutrophil Recruitment) MAPK_pathway->Inflammation

Caption: [Des-Arg9]-Bradykinin B1 Receptor Signaling Pathway.

Experimental Workflow: In Vivo Hypotension Study

InVivo_Hypotension_Workflow Animal_Prep Animal Preparation (e.g., Rat, Rabbit) LPS_Treatment LPS Pre-treatment (24h prior) Animal_Prep->LPS_Treatment Anesthesia Anesthesia LPS_Treatment->Anesthesia Cannulation Arterial Cannulation Anesthesia->Cannulation Baseline_BP Record Baseline Blood Pressure Cannulation->Baseline_BP Administration Intravenous Administration Baseline_BP->Administration Drug_Prep Prepare [Des-Arg9]-BK Acetate Solution Drug_Prep->Administration BP_Monitoring Continuous Blood Pressure Monitoring Administration->BP_Monitoring Data_Analysis Data Analysis (Change from Baseline) BP_Monitoring->Data_Analysis

Caption: Workflow for In Vivo Hypotension Study.

References

Application Notes and Protocols for [Des-Arg9]-Bradykinin Acetate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Arg9]-Bradykinin acetate is a potent and selective agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury.[1][2] This characteristic makes [Des-Arg9]-Bradykinin a valuable tool for studying the role of the B1 receptor in various pathological processes, including inflammation, pain, angiogenesis, and cancer.[3][4] Unlike its precursor, bradykinin, which primarily acts on the constitutively expressed B2 receptor, [Des-Arg9]-Bradykinin allows for the specific investigation of the inducible B1 receptor pathway.[5] These application notes provide an overview of the common uses of this compound in cell culture, detailed experimental protocols, and a summary of relevant quantitative data to facilitate its use in research and drug development.

Mechanism of Action

[Des-Arg9]-Bradykinin is the active metabolite of bradykinin, formed by the enzymatic cleavage of the C-terminal arginine residue by carboxypeptidases. It selectively binds to and activates the B1 receptor, which is coupled to Gαq/11 proteins.[6] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9][10] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9][10] Subsequent signaling events can include the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases (ERK1/2), and the production of inflammatory mediators such as prostaglandins and nitric oxide.[3][4][11]

Data Presentation

Dose-Response Relationships of [Des-Arg9]-Bradykinin in Vitro
Cell TypeAssayEndpointEffective Concentration (EC50)Reference
Guinea-pig gallbladderContractionMuscle Contraction16.4 pM[12]
Bovine tracheal smooth muscle cellsIntracellular Calcium Increase[Ca2+]i316 nM[11]
Human fetal lung fibroblastsProstaglandin SynthesisProstaglandin FormationLess active than bradykinin at 5 x 10⁻⁸ M[13]
Human fetal lung fibroblastsProtein FormationTotal Protein Accumulation80% increase at 5 x 10⁻⁶ M[13]
Human fetal lung fibroblastsDNA Synthesis[3H]thymidine Incorporation3-fold increase[13]
Rabbit dermis fibroblasts (R51 line)DNA SynthesisDNA SynthesisMore sensitive than bradykinin[14]
Murine bronchoalveolar eosinophilsIntracellular Calcium Increase[Ca2+]i485% increase at 1 µM[15]
Receptor Binding Affinities
ReceptorLigandCell/Tissue TypeKi ValueReference
Angiotensin AT1 Receptor[Des-Arg9]-[Leu8]-BKRat liver membranes1.1 +/- 0.4 µM[4]
Angiotensin AT2 Receptor[Des-Arg9]-[Leu8]-BKLamb uterus membranes0.3 +/- 0.1 µM[4]
Angiotensin AT2 Receptor[Des-Arg9]-BKLamb uterus membranes1.2 +/- 0.3 µM[4]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to [Des-Arg9]-Bradykinin stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the B1 receptor (e.g., endothelial cells, smooth muscle cells, or transfected cell lines)

  • This compound (CAS No. 15958-92-6)[16]

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells in their appropriate growth medium at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Reagents:

    • [Des-Arg9]-Bradykinin Stock Solution: Prepare a stock solution (e.g., 1 mM) in sterile water or a suitable buffer. Aliquot and store at -20°C or -80°C. Further dilutions should be made in the assay buffer on the day of the experiment.

    • Fura-2 AM Loading Buffer: Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO. For the loading buffer, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. To aid in solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS. If using, add probenecid to a final concentration of 2.5 mM.

  • Cell Loading with Fura-2 AM:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µL of Fura-2 AM loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Measurement of Intracellular Calcium:

    • Place the plate in a fluorescence plate reader pre-set to 37°C.

    • Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for each well for 1-2 minutes.

    • Add varying concentrations of [Des-Arg9]-Bradykinin (prepared in HBSS) to the wells.

    • Continuously record the fluorescence ratio for 5-10 minutes to capture the peak and subsequent decline in [Ca2+]i.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i.

    • Normalize the data by expressing the change in fluorescence ratio as a percentage of the baseline ratio.

    • Plot the peak change in fluorescence ratio against the logarithm of the [Des-Arg9]-Bradykinin concentration to generate a dose-response curve and determine the EC50 value.

Prostaglandin E2 (PGE2) Release Assay

This protocol outlines the quantification of PGE2 released from cells into the culture medium following stimulation with [Des-Arg9]-Bradykinin using a competitive ELISA kit.

Materials:

  • Cells capable of producing PGE2 upon B1 receptor stimulation (e.g., fibroblasts, endothelial cells)

  • This compound

  • Cell culture medium (serum-free for stimulation)

  • Commercially available Prostaglandin E2 ELISA kit

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer (typically 450 nm)

Protocol:

  • Cell Culture and Stimulation:

    • Plate cells in a 24- or 48-well plate and grow to confluence.

    • Prior to stimulation, wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for at least 4 hours to reduce basal PGE2 levels.

    • Prepare serial dilutions of [Des-Arg9]-Bradykinin in serum-free medium.

    • Add the [Des-Arg9]-Bradykinin dilutions to the respective wells. Include a vehicle control (serum-free medium alone).

    • Incubate for the desired time period (e.g., 15 minutes to 4 hours) at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatants at a low speed to pellet any detached cells and debris.

    • The clarified supernatants can be used directly in the ELISA or stored at -80°C for later analysis.

  • PGE2 Quantification (ELISA):

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the following steps:

      • Addition of standards and samples to a microplate pre-coated with a capture antibody.

      • Addition of a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the samples for binding to the capture antibody.

      • Incubation to allow for competitive binding.

      • Washing to remove unbound reagents.

      • Addition of a substrate solution that develops a color in the presence of HRP.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

    • The amount of PGE2 released is inversely proportional to the measured absorbance.

    • Plot the concentration of PGE2 released against the concentration of [Des-Arg9]-Bradykinin to assess the dose-dependent effect.

Cell Proliferation (MTT) Assay

This protocol describes a method to assess the effect of [Des-Arg9]-Bradykinin on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Proliferating cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Allow the cells to attach and recover overnight.

  • Cell Treatment:

    • Prepare serial dilutions of [Des-Arg9]-Bradykinin in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the [Des-Arg9]-Bradykinin dilutions. Include a vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Express the results as a percentage of the vehicle-treated control to determine the effect of [Des-Arg9]-Bradykinin on cell proliferation.

Mandatory Visualizations

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Des-Arg9-BK [Des-Arg9]-Bradykinin B1R B1 Receptor Des-Arg9-BK->B1R binds Gq Gαq/11 B1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC co-activates NO Nitric Oxide Ca2_cyto->NO leads to production MEK MEK PKC->MEK activates ERK ERK1/2 MEK->ERK activates Prostaglandins Prostaglandins ERK->Prostaglandins leads to production

Caption: B1 Receptor Signaling Pathway.

Calcium_Assay_Workflow start Start: Seed cells in 96-well plate load Load cells with Fura-2 AM start->load wash1 Wash to remove extracellular dye load->wash1 deesterify Incubate for de-esterification wash1->deesterify baseline Measure baseline fluorescence ratio (F340/F380) deesterify->baseline stimulate Add [Des-Arg9]-Bradykinin baseline->stimulate measure Record fluorescence ratio over time stimulate->measure analyze Analyze data: Calculate ratio change, plot dose-response measure->analyze end End: Determine EC50 analyze->end

Caption: Intracellular Calcium Assay Workflow.

PGE2_Assay_Workflow start Start: Culture cells to confluence serum_starve Serum-starve cells start->serum_starve stimulate Stimulate with [Des-Arg9]-Bradykinin serum_starve->stimulate collect Collect supernatant stimulate->collect elisa Perform PGE2 ELISA collect->elisa analyze Analyze data: Generate standard curve, determine PGE2 concentration elisa->analyze end End: Quantify PGE2 release analyze->end

Caption: PGE2 Release Assay Workflow.

MTT_Assay_Workflow start Start: Seed cells at low density treat Treat with [Des-Arg9]-Bradykinin start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze data: Calculate % proliferation vs. control measure->analyze end End: Assess effect on cell proliferation analyze->end

References

Application Notes and Protocols for the Mass Spectrometric Analysis of [Des-Arg9]-Bradykinin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometric analysis of [Des-Arg9]-Bradykinin acetate, a biologically active octapeptide involved in inflammation and pain. The information compiled herein is intended to guide researchers in developing and implementing robust analytical methods for the qualitative and quantitative assessment of this peptide in various matrices.

Physicochemical Properties of [Des-Arg9]-Bradykinin

[Des-Arg9]-Bradykinin is the active metabolite of Bradykinin, lacking the C-terminal arginine residue. Its acetate salt is commonly used for research purposes.

PropertyValue
Amino Acid Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe
Molecular Formula C44H61N11O10
Average Molecular Weight 904.0 g/mol
Monoisotopic Molecular Weight 903.460287 g/mol

Mass Spectrometry of [Des-Arg9]-Bradykinin: An Overview

Mass spectrometry is a powerful technique for the analysis of [Des-Arg9]-Bradykinin, offering high sensitivity and specificity. The two most common ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): Typically coupled with liquid chromatography (LC-MS), ESI is ideal for the analysis of [Des-Arg9]-Bradykinin in complex biological fluids. It allows for the separation of the peptide from other components prior to detection, enabling sensitive and accurate quantification. The peptide readily forms multiply charged ions, with the doubly charged species ([M+2H]2+) often being the most abundant and suitable for tandem mass spectrometry (MS/MS).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI, coupled with a time-of-flight (TOF) mass analyzer, is a rapid and sensitive method for determining the molecular weight of [Des-Arg9]-Bradykinin. It is particularly useful for the analysis of purified samples or for screening applications.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of [Des-Arg9]-Bradykinin in biological matrices due to its high selectivity and sensitivity, with reported lower limits of quantification (LLOQ) in the low pg/mL range.[1][2]

Experimental Protocol: LC-MS/MS

Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Elute the peptide with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 453 ([M+2H]2+)
Product Ions (Q3) m/z 263.1 and m/z 642.8
Collision Energy Optimized for the specific instrument, typically in the range of 15-30 eV
Dwell Time 100 ms
Quantitative Data Summary for LC-MS/MS
ParameterTypical Value
Precursor Ion (m/z) 453 ([M+2H]2+)
Product Ion for Quantification (m/z) 642.8
Product Ion for Confirmation (m/z) 263.1
Lower Limit of Quantification (LLOQ) 1 - 10 pg/mL

Qualitative Analysis by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and straightforward method for confirming the identity and purity of [Des-Arg9]-Bradykinin.

Experimental Protocol: MALDI-TOF MS

Matrix Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix.

Sample Spotting (Dried Droplet Method):

  • Mix the this compound sample (typically 1-10 pmol/µL) with the CHCA matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.

Mass Spectrometry (MS) Parameters:

ParameterRecommended Conditions
Ionization Mode Positive Ion Reflector Mode
Laser Nitrogen laser (337 nm)
Laser Intensity Optimized to achieve good signal-to-noise ratio without excessive fragmentation
Mass Range 500 - 1500 Da
Calibration External calibration with a peptide standard mixture

Fragmentation Pattern of [Des-Arg9]-Bradykinin

Tandem mass spectrometry (MS/MS) of [Des-Arg9]-Bradykinin predominantly yields b and y type fragment ions from the cleavage of the peptide amide bonds. The following table summarizes the theoretical monoisotopic masses of the major singly charged b and y ions.

FragmentSequencem/zFragmentSequencem/z
b1 Arg157.10y1 Phe148.08
b2 Arg-Pro254.15y2 Pro-Phe245.13
b3 Arg-Pro-Pro351.20y3 Ser-Pro-Phe332.16
b4 Arg-Pro-Pro-Gly408.23y4 Phe-Ser-Pro-Phe479.23
b5 Arg-Pro-Pro-Gly-Phe555.30y5 Gly-Phe-Ser-Pro-Phe536.25
b6 Arg-Pro-Pro-Gly-Phe-Ser642.33y6 Pro-Gly-Phe-Ser-Pro-Phe633.30
b7 Arg-Pro-Pro-Gly-Phe-Ser-Pro739.38y7 Pro-Pro-Gly-Phe-Ser-Pro-Phe730.35

Signaling Pathway and Experimental Workflow Diagrams

[Des-Arg9]-Bradykinin Signaling Pathway

[Des-Arg9]-Bradykinin exerts its biological effects primarily through the Bradykinin B1 receptor (B1R), a G-protein coupled receptor. Upon activation, the B1R initiates a signaling cascade that leads to various cellular responses, including inflammation and vasodilation.

Des_Arg9_Bradykinin_Signaling_Pathway DesArg9 [Des-Arg9]-Bradykinin B1R B1 Receptor DesArg9->B1R Gq Gαq B1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates MAPK MAPK Cascade (Ras/Raf/MEK/ERK) PKC->MAPK activates Inflammation Inflammatory Response MAPK->Inflammation

Caption: [Des-Arg9]-Bradykinin signaling via the B1 receptor.

LC-MS/MS Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of [Des-Arg9]-Bradykinin from a biological sample using LC-MS/MS.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) SPE Solid Phase Extraction (SPE) Sample->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (LC Separation) Evaporation->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: Workflow for LC-MS/MS analysis of [Des-Arg9]-Bradykinin.

MALDI-TOF MS Experimental Workflow

The following diagram outlines the general workflow for the qualitative analysis of [Des-Arg9]-Bradykinin using MALDI-TOF MS.

MALDITOF_Workflow Sample Purified Peptide Sample Mixing Sample & Matrix Mixing Sample->Mixing Matrix Matrix Preparation (e.g., CHCA) Matrix->Mixing Spotting Spotting on MALDI Plate & Crystallization Mixing->Spotting MALDI MALDI Source (Laser Desorption/Ionization) Spotting->MALDI TOF Time-of-Flight Analyzer (m/z Measurement) MALDI->TOF Detection Ion Detection TOF->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for MALDI-TOF MS analysis of [Des-Arg9]-Bradykinin.

References

Application Notes and Protocols for [Des-Arg9]-Bradykinin Acetate Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Arg9]-Bradykinin is the primary physiological agonist for the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury.[1][2][3] This makes the B1 receptor an attractive therapeutic target for a variety of inflammatory disorders and pain.[4] Radioligand binding assays are a fundamental tool for the discovery and characterization of novel ligands that target the B1 receptor.[5][6] These assays provide a quantitative measure of the affinity of a compound for the receptor, a critical parameter in drug development.[7]

This document provides a detailed protocol for a competitive radioligand binding assay using [3H]-[Des-Arg9]-Bradykinin to determine the binding affinity of unlabelled compounds for the human bradykinin B1 receptor.

Signaling Pathway

The bradykinin B1 receptor is a G-protein coupled receptor that, upon agonist binding, is thought to couple to Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium concentration mediates various downstream cellular responses associated with inflammation and pain.

B1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R B1 Receptor Gq11 Gq/11 B1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response (Inflammation, Pain) Ca_release->Cellular_Response leads to Ligand [Des-Arg9]-Bradykinin Ligand->B1R binds experimental_workflow A 1. Cell Culture & Membrane Preparation B 2. Radioligand Binding Assay (Saturation & Competitive) A->B C 3. Filtration & Washing B->C D 4. Scintillation Counting C->D E 5. Data Analysis (Kd, Bmax, Ki, IC50) D->E

References

Application Notes and Protocols for [Des-Arg9]-Bradykinin Acetate in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Arg9]-Bradykinin acetate is a potent and selective agonist for the bradykinin B1 receptor (B1R).[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically absent in healthy tissues but is significantly upregulated under conditions of tissue injury, inflammation, and nerve damage. This inducible expression makes the B1 receptor and its agonists, such as [Des-Arg9]-Bradykinin, critical tools for studying the pathophysiology of chronic inflammatory and neuropathic pain.[3][4] These application notes provide detailed protocols for utilizing this compound to induce and study neuropathic pain in established animal models.

Mechanism of Action

[Des-Arg9]-Bradykinin is the natural ligand for the B1 receptor, formed by the action of carboxypeptidases on bradykinin.[5] Activation of the B1 receptor on sensory neurons, particularly in the dorsal root ganglia (DRG), is a key event in the transition from acute to chronic pain states. The B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade results in the sensitization of nociceptive ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1), leading to neuronal hyperexcitability and heightened pain perception. In neuropathic pain states, the sustained upregulation and activation of B1 receptors contribute to the maintenance of allodynia and hyperalgesia.

Data Presentation

The following table summarizes the quantitative data for bradykinin B1 receptor agonists, providing a reference for their pharmacological properties.

CompoundReceptorSpeciesAssay TypeValueUnits
Lys-[Des-Arg9]-BradykininB1HumanBinding Affinity (Ki)0.12nM
Lys-[Des-Arg9]-BradykininB1MouseBinding Affinity (Ki)1.7nM
Lys-[Des-Arg9]-BradykininB1RabbitBinding Affinity (Ki)0.23nM
[Des-Arg9]-BradykininHuman B1HumanCalcium Mobilization (EC50)112nM
[Des-Arg9]-BradykininMurine B1MouseCalcium Mobilization (EC50)39nM
[Des-Arg9]-BradykininBovine B1BovineCalcium Mobilization (EC50)316nM

Signaling Pathway Diagram

B1R_Signaling_Pathway B1 Receptor Signaling in Neuropathic Pain cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R B1 Receptor Gq11 Gαq/11 B1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPA1 TRPA1 Channel TRPA1->Ca_Influx PKC Protein Kinase C (PKC) DAG->PKC activates PKC->TRPV1 sensitizes PKC->TRPA1 sensitizes Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_ER->Neuronal_Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability Pain_Perception Increased Pain Perception Neuronal_Hyperexcitability->Pain_Perception DesArg9BK [Des-Arg9]-Bradykinin DesArg9BK->B1R binds

Caption: B1 Receptor Signaling Pathway in Neuropathic Pain.

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Stock Solution Preparation:

  • This compound is soluble in aqueous solutions.[5]

  • To prepare a 1 mM stock solution, dissolve 0.964 mg of this compound in 1 mL of sterile saline.

  • Vortex gently until fully dissolved.

  • It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Working Solution and Administration:

  • Dilute the stock solution to the desired final concentration with sterile saline immediately before use.

  • For in vivo studies, the vehicle is typically sterile saline.

  • The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, intraplantar) will depend on the specific experimental design.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This model produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.

Surgical Protocol (Rat):

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Shave the lateral surface of the left thigh and sterilize the skin.

  • Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate these two nerves with a 5-0 silk suture and transect them distal to the ligation, removing 2-4 mm of the distal nerve stump.

  • The sural nerve is left intact.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study's endpoints.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Experimental Workflow:

SNI_Workflow Spared Nerve Injury (SNI) Experimental Workflow cluster_pre_surgery Pre-Surgery cluster_surgery_recovery Surgery & Recovery cluster_post_surgery Post-Surgery Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) SNI_Surgery SNI Surgery Baseline_Testing->SNI_Surgery Recovery Post-operative Recovery (7-14 days) SNI_Surgery->Recovery Pain_Confirmation Confirmation of Neuropathic Pain Recovery->Pain_Confirmation Drug_Administration This compound Administration Pain_Confirmation->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing

Caption: Workflow for the Spared Nerve Injury (SNI) model.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful neuropathy associated with type 1 diabetes.

Induction Protocol (Rat):

  • Fast adult male Sprague-Dawley rats for 4-6 hours.

  • Record baseline body weight and blood glucose levels.

  • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

  • Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).

  • Provide animals with 10% sucrose water for 48 hours post-injection to prevent initial hypoglycemia.

  • Monitor blood glucose levels 72 hours after STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.

  • Allow 3-4 weeks for the development of neuropathic pain symptoms (mechanical allodynia and thermal hyperalgesia) before initiating treatment studies.

Experimental Workflow:

STZ_Workflow STZ-Induced Diabetic Neuropathy Workflow cluster_pre_induction Pre-Induction cluster_induction_development Induction & Development cluster_treatment_testing Treatment & Testing Baseline_Data Baseline Measurements (Weight, Blood Glucose, Pain Thresholds) STZ_Injection STZ Injection (i.p.) Baseline_Data->STZ_Injection Diabetes_Confirmation Confirmation of Diabetes (Blood Glucose >250 mg/dL) STZ_Injection->Diabetes_Confirmation Pain_Development Neuropathic Pain Development (3-4 weeks) Diabetes_Confirmation->Pain_Development Pain_Confirmation Confirmation of Neuropathic Pain Pain_Development->Pain_Confirmation Drug_Administration This compound Administration Pain_Confirmation->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing

Caption: Workflow for the STZ-induced diabetic neuropathy model.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of the B1 receptor in the development and maintenance of neuropathic pain. The detailed protocols and data provided herein offer a robust framework for researchers to explore the mechanisms of B1 receptor-mediated pain and to evaluate novel analgesic therapies targeting this pathway. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data in the study of neuropathic pain.

References

Application Notes and Protocols for [Des-Arg9]-Bradykinin Acetate in Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Arg9]-Bradykinin acetate is the active metabolite of bradykinin and a selective agonist for the bradykinin B1 receptor, a G-protein coupled receptor (GPCR).[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated under conditions of inflammation and tissue injury, making it a key therapeutic target for a variety of inflammatory diseases, chronic pain, and diabetic complications.[3] This document provides detailed application notes and experimental protocols for characterizing the dose-response relationship of this compound, focusing on its potency and signaling pathways.

Data Presentation: Dose-Response Characteristics of [Des-Arg9]-Bradykinin

The following tables summarize the quantitative data regarding the potency and binding affinity of [Des-Arg9]-Bradykinin in various experimental systems.

Table 1: Potency (EC50) of [Des-Arg9]-Bradykinin in Functional Assays

Assay TypeCell Line / TissueSpeciesEC50 ValueReference
Calcium MobilizationBovine Tracheal Smooth Muscle CellsBovine316 nM[4]
Calcium Mobilization (Aequorin)293-AEQ17 cells expressing human B1 receptorHuman112 nM[5]
Calcium Mobilization (Aequorin)293-AEQ17 cells expressing murine B1 receptorMurine39 nM[5]

Table 2: Binding Affinity (Ki) of [Des-Arg9]-Bradykinin for Bradykinin Receptors

Receptor SubtypePreparationSpeciesKi ValueReference
Bradykinin B1 Receptor1.93 µM[6]
Bradykinin B2 Receptor8.1 µM[6]

Signaling Pathway

Activation of the B1 receptor by [Des-Arg9]-Bradykinin initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[7] Downstream of calcium mobilization, B1 receptor activation can also lead to the activation of the MAPK/ERK pathway.[3]

B1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DBK [Des-Arg9]-Bradykinin B1R B1 Receptor DBK->B1R Binds Gq Gq Protein B1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ IP3R->Ca_ER Opens ER Endoplasmic Reticulum Ca_Cytosol Ca2+ Ca_ER->Ca_Cytosol Release Downstream Downstream Cellular Responses (e.g., MAPK activation) Ca_Cytosol->Downstream Activates

B1 Receptor Signaling Pathway

Experimental Protocols

Intracellular Calcium Mobilization Assay using a Fluorescent Plate Reader (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

  • This compound

  • Cells expressing the Bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Black-wall, clear-bottom 96- or 384-well microplates

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

  • FLIPR instrument or equivalent fluorescent plate reader with liquid handling capabilities

Protocol:

  • Cell Plating:

    • The day before the assay, seed the B1 receptor-expressing cells into black-wall, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves reconstituting the fluorescent calcium indicator in an appropriate buffer (e.g., HBSS with 20 mM HEPES) containing probenecid to inhibit dye extrusion.

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, followed by a 10-minute incubation at room temperature.[8] Note: Do not wash the cells after dye loading if using a no-wash kit.[9]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Program the instrument to add the this compound dilutions to the cell plate and record the fluorescence signal over time. A typical protocol involves a baseline reading before compound addition, followed by continuous reading for several minutes after addition.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

FLIPR_Workflow start Start cell_plating Seed B1R-expressing cells in microplate start->cell_plating incubation1 Incubate overnight (37°C, 5% CO2) cell_plating->incubation1 dye_loading Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate for 1 hour (37°C, 5% CO2) dye_loading->incubation2 flipr_assay Perform FLIPR assay: - Baseline reading - Compound addition - Kinetic reading incubation2->flipr_assay compound_prep Prepare serial dilutions of This compound compound_prep->flipr_assay data_analysis Analyze data: - Determine peak response - Plot dose-response curve - Calculate EC50 flipr_assay->data_analysis end End data_analysis->end

FLIPR Calcium Mobilization Assay Workflow
Radioligand Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the B1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • This compound

  • Radiolabeled B1 receptor ligand (e.g., [3H]Lys-des-Arg9-bradykinin)

  • Membrane preparations from cells or tissues expressing the B1 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a non-radiolabeled B1 ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the B1 receptor in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation + radiolabeled ligand + assay buffer.

      • Non-specific Binding: Membrane preparation + radiolabeled ligand + a high concentration of non-radiolabeled B1 ligand.

      • Competitive Binding: Membrane preparation + radiolabeled ligand + varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (typically 30-60 minutes).[10]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the dose-response curve of this compound and to investigate its mechanism of action through the B1 receptor. The detailed methodologies for calcium mobilization and radioligand binding assays, along with the summarized potency data and signaling pathway diagram, will facilitate further research into the therapeutic potential of targeting the bradykinin B1 receptor.

References

Application Notes and Protocols for [Des-Arg9]-Bradykinin Acetate in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Arg9]-Bradykinin acetate is the principal biologically active metabolite of bradykinin, formed by the action of carboxypeptidase N (kininase I). Unlike its precursor, bradykinin, which primarily acts on the constitutively expressed B2 receptor, [Des-Arg9]-Bradykinin is a potent and selective agonist for the bradykinin B1 receptor. B1 receptors are typically expressed at very low levels in healthy tissues but are rapidly upregulated in response to tissue injury, inflammation, and exposure to pro-inflammatory mediators such as cytokines and bacterial lipopolysaccharides (LPS).[1] This inducible nature makes the B1 receptor and its agonist [Des-Arg9]-Bradykinin crucial targets in the study of chronic inflammation, persistent pain, and other pathological states. Isolated organ bath experiments provide a robust and controlled ex vivo system to characterize the pharmacological activity of compounds acting on the B1 receptor.

B1 Receptor Signaling Pathway

Activation of the B1 receptor by [Des-Arg9]-Bradykinin initiates a well-defined signaling cascade. The B1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. This coupling activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a primary driver of smooth muscle contraction in tissues like the rabbit aorta and human umbilical vein.

B1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R B1 Receptor Gq11 Gαq/11 B1R->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates dArg9BK [Des-Arg9]-Bradykinin dArg9BK->B1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Stimulates Release Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Response Smooth Muscle Contraction Ca_Cytosol->Response Initiates

Caption: B1 Receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for Isolated Organ Bath Studies

The following diagram outlines the typical workflow for assessing the activity of [Des-Arg9]-Bradykinin in an isolated organ bath setup. This process involves tissue isolation, mounting in the organ bath, induction of B1 receptors, and cumulative addition of the agonist to generate a concentration-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Tissue (e.g., Rabbit Aorta) A2 Cut into Rings/Strips A1->A2 A3 Mount in Organ Bath (Krebs-Henseleit Buffer) A2->A3 B1 Equilibrate under Tension (e.g., 1-2g, 60-90 min) A3->B1 B2 Induce B1 Receptors (Incubate 3-6 hours or add LPS) B1->B2 B3 Test Tissue Viability (e.g., KCl, Phenylephrine) B2->B3 B4 Cumulative Addition of [Des-Arg9]-Bradykinin B3->B4 B5 Record Isometric Contraction B4->B5 C1 Generate Concentration- Response Curve B5->C1 C2 Calculate EC50 / pD2 Values C1->C2

Caption: Standard workflow for [Des-Arg9]-Bradykinin organ bath experiments.

Detailed Protocol: Rabbit Aorta Contraction Assay

This protocol describes a standard method for evaluating the contractile response to [Des-Arg9]-Bradykinin in isolated rabbit thoracic aorta, a classic model for B1 receptor activity.

1. Materials and Reagents

  • Krebs-Henseleit Solution (mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.1.

  • Gases: Carbogen (95% O2 / 5% CO2).

  • Agonist: this compound salt.

  • Viability Test Agent: KCl (e.g., 80 mM) or Phenylephrine (e.g., 1 µM).

  • B1 Receptor Induction Agent (Optional): Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).[1]

  • Antagonist (Optional): [Leu8]-des-Arg9-bradykinin or other selective B1 antagonist.

2. Preparation of Krebs-Henseleit Solution

  • Dissolve all salts except CaCl2 in ~900 mL of deionized water.

  • Bubble with carbogen gas for at least 20 minutes.

  • Dissolve CaCl2 in a separate small volume of water and add it slowly to the main solution while stirring to prevent precipitation.

  • Adjust the final volume to 1 L and verify the pH is ~7.4 when continuously gassed with carbogen.

3. Tissue Preparation and Mounting

  • Humanely euthanize a rabbit according to institutional guidelines.

  • Excise the thoracic aorta and place it immediately into cold Krebs-Henseleit solution.

  • Carefully remove adhering fat and connective tissue.

  • Cut the aorta into rings of 3-5 mm in width.

  • Mount the aortic rings on L-shaped stainless steel hooks in an isolated organ bath (10-20 mL volume) containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

4. B1 Receptor Induction

  • Spontaneous Induction: The response to [Des-Arg9]-Bradykinin in rabbit aorta develops spontaneously over time.[1] For this method, incubate the mounted tissues in the organ bath for a period of 3 to 6 hours before constructing the concentration-response curve.[2] This process is dependent on protein synthesis.[1][3]

  • Accelerated Induction (Optional): To accelerate B1 receptor expression, add an inducing agent like LPS (1 µg/mL) to the organ bath during the equilibration/incubation period.[1]

5. Experimental Procedure

  • After the equilibration and induction period, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or an alpha-agonist like phenylephrine (1 µM).

  • Wash the tissue repeatedly until the tension returns to the baseline.

  • For Antagonist Studies: If using an antagonist, add it to the bath 20-30 minutes before starting the agonist concentration-response curve.

  • Construct a cumulative concentration-response curve by adding this compound in a stepwise manner (e.g., from 10 pM to 1 µM), allowing the response to each concentration to stabilize before adding the next.

  • Record the isometric tension using a force-displacement transducer connected to a data acquisition system.

6. Data Analysis

  • Express the contractile response as a percentage of the maximum response obtained with the viability agent (e.g., KCl).

  • Plot the response against the logarithm of the agonist concentration to obtain a sigmoidal curve.

  • Calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) and the pD2 (-log[EC50]).

  • For antagonist studies, calculate the pA2 value using a Schild plot analysis to quantify the antagonist's affinity.[3]

Quantitative Data Summary

The following tables summarize representative pharmacological data for [Des-Arg9]-Bradykinin and its antagonists in common isolated tissue preparations. Note that values can vary depending on experimental conditions (e.g., duration of incubation, inducing agents).

Table 1: Agonist Potency of [Des-Arg9]-Bradykinin

Tissue PreparationSpeciesParameterValueReference
Isolated AortaRabbit-Agonist activity confirmed[4]
Isolated Umbilical VeinHuman-Potent contractile agonist[5]
Isolated GallbladderGuinea PigEC5016.4 pM (after 6h incubation)[2]

Table 2: Antagonist Affinity at B1 Receptors

AntagonistTissue PreparationSpeciesParameterValueReference
[Leu8]-des-Arg9-bradykininIsolated Umbilical VeinHumanpA26.16 ± 0.06[3]
[Leu8]-des-Arg9-bradykininIsolated AortaRabbit-Competitive antagonist[4]

These notes provide a comprehensive framework for utilizing this compound in isolated organ bath experiments. Adherence to detailed protocols and careful data analysis will ensure reproducible and meaningful results for investigating the role of the B1 receptor in health and disease.

References

Troubleshooting & Optimization

[Des-Arg9]-Bradykinin acetate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of [Des-Arg9]-Bradykinin acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the acetate salt of [Des-Arg9]-Bradykinin, a potent and selective agonist of the Bradykinin B1 receptor.[1][2][3] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically upregulated during inflammation, tissue injury, and stress.[1] Activation of the B1 receptor by this compound initiates a signaling cascade that can lead to various cellular responses, including inflammation and pain.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][4] For aqueous solutions, sterile, deionized water or phosphate-buffered saline (PBS) can be used. It is important to note that dissolving the peptide, especially at higher concentrations, may require sonication.[1]

Q3: What is the recommended storage condition for this compound?

  • Lyophilized Powder: The lyophilized powder should be stored at -20°C or -80°C for long-term stability.[1]

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[5] For aqueous solutions, it is often recommended to use them within one day.[6] Stock solutions in DMSO can be stored for longer periods at -20°C or -80°C.[1][4]

Troubleshooting Guide

Issue 1: The this compound powder is difficult to dissolve.

Possible Cause: The peptide may have formed aggregates or may not be readily soluble at the desired concentration.

Solutions:

  • Sonication: Use a bath sonicator to aid dissolution. Sonicate for short bursts to avoid heating the sample.[1]

  • Vortexing: Gentle vortexing can also help to break up any clumps of powder.

  • pH Adjustment: The solubility of peptides can be pH-dependent. Based on its amino acid sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe), [Des-Arg9]-Bradykinin is a basic peptide. If you are having trouble dissolving it in neutral water or buffer, adding a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) might improve solubility. Always check the compatibility of the pH with your downstream application.

  • Start with an Organic Solvent: Dissolve the peptide first in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration.[4] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 2: The peptide solution is cloudy or shows precipitation after dissolution.

Possible Cause: The concentration of the peptide may be above its solubility limit in the chosen solvent, or the peptide may be precipitating out of the buffer.

Solutions:

  • Dilute the Solution: The most straightforward solution is to prepare a more dilute stock solution.

  • Check Buffer Compatibility: Some buffer components can cause peptide precipitation.[7] If you observe precipitation after transferring the peptide from a stock solution (e.g., in water or DMSO) to a buffer, try a different buffer system.

  • Filter Sterilization: If the solution needs to be sterile for cell culture experiments, use a 0.22 µm filter after dissolution.[1] This can also remove any small, undissolved particles.

  • For Hydrophobic Peptides: Although [Des-Arg9]-Bradykinin is not extremely hydrophobic, if you are working with a particularly stubborn batch, you can try dissolving it in a small amount of trifluoroethanol (TFE) and then diluting it with your buffer.[8] Be cautious as TFE can affect protein structure and may not be suitable for all experiments.

Issue 3: Inconsistent experimental results are observed.

Possible Cause: This could be due to inaccurate concentration of the peptide solution, degradation of the peptide, or issues with the experimental setup.

Solutions:

  • Freshly Prepare Solutions: For in vivo experiments and sensitive in vitro assays, it is highly recommended to prepare fresh solutions from the lyophilized powder for each experiment.[1]

  • Accurate Pipetting: Ensure accurate and calibrated pipettes are used for preparing solutions.

  • Proper Storage: Adhere strictly to the recommended storage conditions to prevent degradation. Avoid light exposure for stored solutions.[5]

  • Control Experiments: Always include appropriate positive and negative controls in your experiments to validate your results.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
Water100 mg/mLRequires ultrasonication[1]
DMSO100 mg/mLRequires ultrasonication[4]
PBS (pH 7.2)~2 mg/mL (for Bradykinin)Direct dissolution[6]
Ethanol~10 mg/mL (for Bradykinin)Direct dissolution[6]

Note: Data for PBS and Ethanol are for the related peptide Bradykinin and can be used as an estimation. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate the required mass: The molecular weight of this compound is approximately 964.1 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 9.641 mg of the peptide.

  • Weigh the peptide: Carefully weigh the required amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile, deionized water to the tube.

  • Dissolve: Gently vortex the tube. If the peptide does not fully dissolve, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.[1]

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS for In Vitro Assays
  • Prepare a concentrated stock: Prepare a 10 mg/mL stock solution in sterile water as described in Protocol 1.

  • Dilution: Add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile PBS (pH 7.2) to get a final concentration of 1 mg/mL.

  • Mix: Gently vortex the solution to ensure it is homogenous.

  • Use immediately: It is recommended to use aqueous working solutions on the same day they are prepared.[6]

Mandatory Visualizations

B1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B1R B1 Receptor G_protein Gαi/βγ B1R->G_protein Activation PLC Phospholipase C G_protein->PLC Activation MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (Inflammation, Pain) Ca_release->Cellular_Response PKC->MAPK_pathway Modulation MAPK_pathway->Cellular_Response DesArg9 [Des-Arg9]-Bradykinin DesArg9->B1R Agonist Binding

Caption: B1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay start Lyophilized [Des-Arg9]-Bradykinin acetate dissolve Dissolve in sterile H₂O (with sonication if needed) to create stock solution start->dissolve store Aliquot and store at -80°C dissolve->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute stock solution in cell culture medium to working concentration thaw->dilute treat Treat cells with working solution dilute->treat incubate Incubate for defined time period treat->incubate analyze Analyze cellular response (e.g., cytokine release, calcium imaging) incubate->analyze

Caption: Experimental Workflow.

References

Technical Support Center: Optimizing [Des-Arg9]-Bradykinin Acetate Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Des-Arg9]-Bradykinin acetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their bioassays.

Frequently Asked Questions (FAQs)

Q1: What is [Des-Arg9]-Bradykinin and what is its primary mechanism of action?

A1: [Des-Arg9]-Bradykinin is the active metabolite of Bradykinin, a potent inflammatory mediator. It is a selective agonist for the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1][2][3] The expression of B1R is typically low in healthy tissues but is induced by inflammation and tissue injury.[4] Upon binding to B1R, [Des-Arg9]-Bradykinin activates downstream signaling pathways, most notably leading to an increase in intracellular calcium concentration.[5]

Q2: What are the common bioassays used to assess the activity of [Des-Arg9]-Bradykinin?

A2: Common bioassays for [Des-Arg9]-Bradykinin include:

  • Calcium Mobilization Assays: These assays measure the increase in intracellular calcium ([Ca2+]i) upon B1 receptor activation.[6][7]

  • Receptor Binding Assays: These are used to determine the binding affinity of [Des-Arg9]-Bradykinin to the B1 receptor.

  • Functional Assays: These can include smooth muscle contraction assays or measurement of downstream signaling molecules like inositol 1,4,5-triphosphate (IP3).[5]

  • Immunoassays: ELISAs and radioimmunoassays can be developed to quantify the concentration of [Des-Arg9]-Bradykinin.[8]

Q3: How should I prepare and store this compound?

A3: For optimal stability, this compound powder should be stored sealed and away from moisture. Recommended storage temperatures are -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

To prepare a stock solution, dissolve the peptide in sterile, purified water.[1] For example, to create a 100 mg/mL stock solution, ultrasonic treatment may be necessary to fully dissolve the peptide.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Issue 1: No or low signal in my calcium mobilization assay.

  • Question: I am not observing a significant increase in intracellular calcium after applying [Des-Arg9]-Bradykinin to my cells. What could be the reason?

  • Answer: There are several potential reasons for a weak or absent signal:

    • Low B1 Receptor Expression: The B1 receptor is often expressed at very low levels in healthy, unstimulated cells.[4] Consider pre-treating your cells with inflammatory stimuli such as lipopolysaccharide (LPS) or cytokines (e.g., IL-1β) to induce B1 receptor expression.

    • Incorrect Agonist Concentration: The optimal concentration of [Des-Arg9]-Bradykinin can vary significantly between cell types. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations can range from nanomolar to micromolar.[7]

    • Degradation of the Peptide: Ensure that the this compound has been stored correctly and that the working solution is freshly prepared. The half-life of [Des-Arg9]-Bradykinin in serum is significantly longer than that of Bradykinin, but degradation can still occur.[9]

    • Issues with Calcium Indicator Dye: Verify that your calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly and is functional. Check for proper loading concentrations, incubation times, and cell health.

Issue 2: High background signal or spontaneous cell firing.

  • Question: My baseline fluorescence in the calcium assay is very high, or the cells are showing spontaneous calcium spikes even before adding the agonist. What should I do?

  • Answer: High background or spontaneous activity can be caused by:

    • Cell Stress: Over-confluent or unhealthy cells can exhibit elevated baseline calcium levels. Ensure your cells are seeded at an appropriate density and are healthy.

    • Dye Overloading or Toxicity: Using too high a concentration of the calcium indicator dye or incubating for too long can be toxic to cells and lead to artifacts. Optimize the dye loading protocol.

    • Mechanical Stimulation: Physical disturbance of the cell plate during the experiment can trigger calcium responses. Handle plates gently.

Issue 3: Rapid signal decay or receptor desensitization.

  • Question: I see an initial response to [Des-Arg9]-Bradykinin, but the signal quickly fades, and subsequent applications of the agonist have a diminished effect. What is happening?

  • Answer: This is likely due to receptor desensitization, a common phenomenon with GPCRs.

    • Homologous Desensitization: Continuous exposure to an agonist can lead to the uncoupling of the receptor from its signaling pathway and its internalization.[10] To minimize this, use the lowest effective concentration of [Des-Arg9]-Bradykinin and limit the duration of exposure.

    • Experimental Design: In some experimental setups, it may be necessary to wash the cells between agonist applications to allow for receptor resensitization.

Quantitative Data Summary

The following table summarizes key quantitative data for [Des-Arg9]-Bradykinin from various studies. This information can serve as a starting point for optimizing your experimental conditions.

ParameterValueCell/System TypeBioassayReference
EC50 316 nMBovine Tracheal Smooth Muscle CellsCalcium Mobilization[7]
EC50 112 nMHuman B1 Receptor (expressed in 293-AEQ17 cells)Calcium Mobilization[6]
EC50 39 nMMurine B1 Receptor (expressed in 293-AEQ17 cells)Calcium Mobilization[6]
IC50 0.08 ± 0.03 nMN/ARadioimmunoassay[8]
Ki 0.12 nMHuman B1 ReceptorReceptor Binding[3]
Concentration Range 1 nM - 10 µMBovine Tracheal Smooth Muscle CellsCalcium Mobilization[7]
Concentration for Response 1 µMMurine Bronchoalveolar Lavage CellsCalcium Mobilization[6]

Experimental Protocols

Calcium Mobilization Assay

This protocol provides a general framework for measuring [Des-Arg9]-Bradykinin-induced intracellular calcium mobilization using a fluorescent indicator dye.

Materials:

  • Cells expressing the Bradykinin B1 receptor (or cells where expression can be induced).

  • This compound.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional, to prevent dye leakage).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight. If B1 receptor expression needs to be induced, treat the cells with the appropriate stimulus (e.g., LPS) for the required duration before the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can also be included.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes.

  • Agonist Addition: Prepare serial dilutions of this compound in HBSS. Add the agonist to the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate the EC50 value.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of [Des-Arg9]-Bradykinin for the B1 receptor using a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the B1 receptor.

  • Radiolabeled [Des-Arg9]-Bradykinin (e.g., [3H]-[Des-Arg9]-Bradykinin).

  • Unlabeled this compound (for competition).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in the binding buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the unlabeled competitor increases. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of [Des-Arg9]-Bradykinin

DesArg9_Bradykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DesArg9_BK [Des-Arg9]-Bradykinin B1R Bradykinin B1 Receptor (GPCR) DesArg9_BK->B1R Binds to Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Inflammation, Vasodilation) Ca2_release->Downstream PKC->Downstream

Caption: Signaling pathway of [Des-Arg9]-Bradykinin via the B1 receptor.

Troubleshooting Workflow for Low Signal in Calcium Assay

Troubleshooting_Workflow start Start: Low or No Signal in Calcium Assay check_receptor Check B1 Receptor Expression start->check_receptor induce_expression Induce B1R Expression (e.g., with LPS, IL-1β) check_receptor->induce_expression Expression is low check_concentration Verify Agonist Concentration check_receptor->check_concentration Expression is adequate end_success Problem Solved induce_expression->end_success dose_response Perform Dose-Response Curve check_concentration->dose_response Concentration may be suboptimal check_reagent Check Reagent Stability check_concentration->check_reagent Concentration is appropriate dose_response->end_success prepare_fresh Prepare Fresh Solutions check_reagent->prepare_fresh Reagents may be degraded check_dye Verify Calcium Dye Loading check_reagent->check_dye Reagents are fresh prepare_fresh->end_success optimize_dye Optimize Dye Concentration and Incubation Time check_dye->optimize_dye Loading may be incorrect end_fail Consult Further Technical Support check_dye->end_fail Loading is correct optimize_dye->end_success

Caption: Troubleshooting workflow for a low signal calcium assay.

References

troubleshooting [Des-Arg9]-Bradykinin acetate experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with [Des-Arg9]-Bradykinin acetate.

Frequently Asked Questions (FAQs)

Q1: What is [Des-Arg9]-Bradykinin and what is its primary mechanism of action?

A1: [Des-Arg9]-Bradykinin is the active metabolite of bradykinin and a selective agonist for the bradykinin B1 receptor (B1R).[1][2][3] The B1 receptor is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[4] Upon binding of [Des-Arg9]-Bradykinin, the B1 receptor activates G proteins, leading to a cascade of intracellular signaling events.[4] These include the activation of phospholipase C (PLC), which results in the mobilization of intracellular calcium and the activation of mitogen-activated protein kinases (MAPK).[5] This signaling cascade ultimately regulates various cellular functions, contributing to inflammatory responses.[4]

Q2: My experimental results with [Des-Arg9]-Bradykinin are inconsistent. What are the common causes of variability?

A2: Inconsistent results can arise from several factors:

  • Reagent Stability: this compound is a peptide and can be susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to reduced potency.[2][6] It is recommended to aliquot stock solutions and store them at -20°C or -80°C.[2][6]

  • Cell Culture Conditions: The expression of the B1 receptor is inducible and can be affected by cell culture conditions.[4] Factors such as cell passage number, confluency, and the presence of inflammatory stimuli in the media can alter B1 receptor expression levels, leading to variable responses.

  • Assay Conditions: Variations in incubation times, temperature, and buffer composition can impact the experimental outcome. Ensure consistent experimental parameters across all assays.

  • Metabolism of the Peptide: [Des-Arg9]-Bradykinin can be metabolized by enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase P (APP).[7][8] The presence of these enzymes in your experimental system (e.g., in serum-containing media or in whole tissue preparations) can lead to the degradation of the peptide and reduced activity.

Q3: I am not observing the expected cellular response after treating my cells with [Des-Arg9]-Bradykinin. What should I check?

A3: If you are not observing the expected response, consider the following:

  • B1 Receptor Expression: Confirm that your cell line or tissue model expresses the B1 receptor. B1 receptor expression is often low under basal conditions and may need to be induced by inflammatory mediators like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β).[4][9]

  • Concentration and Purity of [Des-Arg9]-Bradykinin: Verify the concentration and purity of your this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Positive Controls: Include a positive control in your experiment to ensure that the signaling pathway you are investigating is functional in your cells. For example, another known B1 receptor agonist or a downstream pathway activator can be used.

  • Receptor-Independent Effects: Be aware that at high concentrations, some studies have suggested that [Des-Arg9]-Bradykinin might induce inflammatory responses through receptor-independent mechanisms, potentially involving mast cell activation.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells/experiments Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Pipetting errors.Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents to be added to multiple wells.[11]
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Low or no signal/response Low or absent B1 receptor expression.Verify B1 receptor expression using qPCR, Western blot, or flow cytometry. If necessary, induce B1 receptor expression with inflammatory stimuli (e.g., LPS, IL-1β) for an appropriate duration (e.g., 4-24 hours) prior to the experiment.[9]
Degraded this compound.Prepare fresh stock solutions from a new vial of the peptide. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[2][6]
Incorrect assay buffer or media.Ensure the pH and ionic strength of the buffer are optimal for your assay. Avoid using media with high serum content if peptide degradation by proteases is a concern.
Unexpected or off-target effects High concentration of [Des-Arg9]-Bradykinin.Perform a dose-response curve to identify the optimal concentration range that elicits a specific B1 receptor-mediated response.
Contamination of reagents or cell culture.Use aseptic techniques and regularly test for mycoplasma contamination. Ensure all reagents are sterile and of high purity.
Receptor-independent mechanisms.At high concentrations, consider the possibility of non-specific effects. Use a B1 receptor antagonist (e.g., des-Arg9-[Leu8]-Bradykinin) to confirm that the observed effect is B1 receptor-mediated.[12]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Calcium Mobilization Assay

This protocol describes how to measure intracellular calcium mobilization in response to [Des-Arg9]-Bradykinin stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing the Bradykinin B1 receptor (e.g., HEK293 cells transfected with the human B1R gene)

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare a 2X concentrated solution of this compound in HBSS.

    • Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • After establishing a stable baseline reading for 15-30 seconds, add 100 µL of the 2X [Des-Arg9]-Bradykinin solution to each well.

  • Data Acquisition and Analysis: Continue to record the fluorescence intensity for at least 2-3 minutes after compound addition. The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

Protocol 2: Western Blot for Phospho-MAPK (ERK1/2) Activation

This protocol outlines the steps to detect the phosphorylation of ERK1/2, a downstream target of B1 receptor signaling.

Materials:

  • Cells expressing the Bradykinin B1 receptor

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.

    • Treat cells with various concentrations of this compound for a specific time course (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each dish, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and loading dye.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

Quantitative Data Summary

Parameter Value Experimental System Reference
Half-life of [Des-Arg9]-Bradykinin in human serum 643 ± 436 secondsHuman Serum[7]
Half-life of Bradykinin in human serum 27 ± 10 secondsHuman Serum[7]
Effective concentration for leukocyte migration 30 nmol/cavityRat pleural cavity[10]
Blood concentration in control rabbits 96.1 pg/mlNew Zealand rabbits[13]
Blood concentration in rabbits with EAE 168.0 pg/mlNew Zealand rabbits with experimental allergic encephalomyelitis[13]

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DesArg9BK [Des-Arg9]-Bradykinin B1R B1 Receptor (GPCR) DesArg9BK->B1R Binds Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_Response Inflammatory Response Ca2->Inflammatory_Response Leads to MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade Activates MAPK_Cascade->Inflammatory_Response Leads to

Caption: [Des-Arg9]-Bradykinin signaling pathway via the B1 receptor.

G Start Inconsistent or No Response in Experiment Check_Reagent Check Reagent Integrity: - Freshly prepare solutions - Verify storage conditions - Confirm concentration Start->Check_Reagent Check_Cells Verify Cell System: - Confirm B1R expression (qPCR/WB) - Check for mycoplasma - Use consistent passage number Start->Check_Cells Check_Protocol Review Experimental Protocol: - Consistent incubation times/temps - Calibrated equipment - Appropriate controls included Start->Check_Protocol Optimize_Dose Perform Dose-Response Curve Check_Reagent->Optimize_Dose If reagent is OK Induce_B1R Induce B1R Expression (e.g., with LPS, IL-1β) Check_Cells->Induce_B1R If B1R expression is low Use_Antagonist Confirm Specificity with B1R Antagonist Check_Protocol->Use_Antagonist If protocol seems correct Success Problem Resolved Induce_B1R->Success Optimize_Dose->Success Use_Antagonist->Success

Caption: Troubleshooting workflow for [Des-Arg9]-Bradykinin experiments.

References

Technical Support Center: [Des-Arg9]-Bradykinin Acetate Receptor Desensitization In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying [Des-Arg9]-Bradykinin acetate-induced B1 receptor desensitization in vitro.

Frequently Asked Questions (FAQs)

Q1: What is [Des-Arg9]-Bradykinin and why is it used to study B1 receptor desensitization?

A1: [Des-Arg9]-Bradykinin is a potent and selective agonist for the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). It is the active metabolite of bradykinin and is used experimentally to induce and study the mechanisms of B1 receptor desensitization, a process where the receptor's response to the agonist diminishes over time with continuous or repeated exposure.

Q2: What is the typical signaling pathway activated by the B1 receptor upon stimulation with [Des-Arg9]-Bradykinin?

A2: The B1 receptor primarily couples to Gαq/11 and Gαi G-proteins.[1] Activation by [Des-Arg9]-Bradykinin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1] In some cell types, B1 receptor activation can also lead to the inhibition of adenylyl cyclase via Gαi, resulting in decreased cyclic AMP (cAMP) levels.[2]

Q3: What are the key molecular events involved in B1 receptor desensitization?

A3: B1 receptor desensitization follows the canonical pathway for many GPCRs. Upon prolonged agonist exposure, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3] The binding of β-arrestin sterically hinders the coupling of the receptor to G-proteins, leading to a rapid attenuation of signaling (uncoupling).[3] Subsequently, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes.[4]

Q4: What is the expected time course for B1 receptor desensitization?

A4: The time course of desensitization can vary depending on the cell type, receptor expression level, and agonist concentration. Generally, uncoupling of the receptor from G-proteins can occur within minutes of agonist exposure.[5] Receptor internalization is a slightly slower process, typically observed over tens of minutes to an hour.[5] Full desensitization, including receptor downregulation (degradation), can occur over several hours of continuous agonist stimulation.[6]

Troubleshooting Guides

Calcium Mobilization Assays

Problem: No or weak calcium signal upon [Des-Arg9]-Bradykinin application.

  • Possible Cause 1: Low B1 receptor expression.

    • Solution: The B1 receptor is often expressed at low levels under basal conditions and is upregulated by inflammatory stimuli.[4] Consider pre-treating your cells with an inducing agent like Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) for several hours to increase B1 receptor expression.[7]

  • Possible Cause 2: Inactive [Des-Arg9]-Bradykinin.

    • Solution: [Des-Arg9]-Bradykinin is a peptide and can degrade. Ensure it has been stored correctly (typically at -20°C or -80°C) and prepare fresh solutions for each experiment.

  • Possible Cause 3: Issues with calcium indicator dye loading.

    • Solution: Optimize dye loading concentration and incubation time. Ensure that the dye is not compartmentalized within organelles. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the dye is loaded and functional.

  • Possible Cause 4: Desensitized receptors.

    • Solution: If cells have been exposed to serum or other potential B1 receptor agonists, the receptors may already be desensitized. Serum-starve the cells for several hours before the experiment.

Problem: High background fluorescence in calcium imaging.

  • Possible Cause 1: Autofluorescence of cells or media.

    • Solution: Use a phenol red-free medium during the experiment. Measure the background fluorescence of unstained cells and subtract it from your measurements.

  • Possible Cause 2: Dye leakage or incomplete hydrolysis.

    • Solution: Use a calcium indicator dye with a lower leakage rate. Ensure complete hydrolysis of the AM ester form of the dye by optimizing the incubation time and temperature. The addition of probenecid to the buffer can help reduce dye leakage.

Receptor Internalization Assays

Problem: No observable receptor internalization upon agonist stimulation.

  • Possible Cause 1: Insufficient agonist concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal agonist concentration and incubation period for inducing internalization in your cell system.

  • Possible Cause 2: The antibody used for detection is not specific or has low affinity.

    • Solution: Validate the specificity of your primary antibody using appropriate controls (e.g., cells not expressing the receptor, isotype control). Use a high-affinity antibody suitable for immunofluorescence or flow cytometry.

  • Possible Cause 3: The receptor is not tagged properly (if using a tagged receptor).

    • Solution: Verify the expression and correct localization of the tagged receptor using a control experiment (e.g., western blot, initial fluorescence imaging).

Problem: High non-specific binding of the antibody in internalization assays.

  • Possible Cause 1: Inadequate blocking.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA, serum) and/or the blocking time.

  • Possible Cause 2: The secondary antibody is cross-reacting.

    • Solution: Use a pre-adsorbed secondary antibody to minimize cross-reactivity. Include a control with only the secondary antibody to assess its non-specific binding.

Radioligand Binding Assays

Problem: High non-specific binding of the radioligand.

  • Possible Cause 1: The radioligand concentration is too high.

    • Solution: Use a radioligand concentration at or below its Kd value for the receptor to minimize non-specific binding.

  • Possible Cause 2: The radioligand is lipophilic and partitioning into the cell membrane.

    • Solution: Include a component like bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.

  • Possible Cause 3: Inefficient washing to remove unbound radioligand.

    • Solution: Optimize the number and volume of washes with ice-cold buffer. Ensure the filtration is rapid to minimize dissociation of the bound radioligand.

Problem: Low specific binding signal.

  • Possible Cause 1: Low receptor density in the membrane preparation.

    • Solution: Prepare membranes from cells overexpressing the B1 receptor or from tissues known to have high B1 receptor density.

  • Possible Cause 2: The radioligand has degraded.

    • Solution: Check the age and storage conditions of the radioligand. Perform a quality control check if possible.

  • Possible Cause 3: The incubation time is not sufficient to reach equilibrium.

    • Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium at the assay temperature.

Quantitative Data Summary

Table 1: [Des-Arg9]-Bradykinin Agonist Activity

ParameterCell TypeAssay ConditionValueReference
EC50 Bovine Tracheal Smooth Muscle CellsIntracellular Ca2+ mobilization316 nM[5]

Table 2: B1 Receptor Antagonist Activity

AntagonistParameterCell Type/TissueAssay ConditionValueReference
des-Arg9[Leu8]-bradykinin KiRat Liver Membranes[125I]-Sar1-AII binding1.1 ± 0.4 µM[8]
Ac-Lys-[D-betaNal7, Ile8]des-Arg9-bradykinin (R-715) IC50Murine Bronchoalveolar EosinophilsInhibition of [Des-Arg9]-bradykinin-induced Ca2+ increase~10 µM[9]

Experimental Protocols

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) following B1 receptor activation by [Des-Arg9]-Bradykinin.

Materials:

  • Cells expressing the B1 receptor (e.g., HEK293, CHO, or primary cells)

  • Cell culture medium (phenol red-free)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • B1 receptor antagonist (for control experiments)

  • Calcium ionophore (e.g., ionomycin, for positive control)

  • Fluorescence plate reader or fluorescence microscope with a perfusion system

Methodology:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Cell Treatment (Optional): If required, treat cells with an inducing agent (e.g., IL-1β) for 4-24 hours to upregulate B1 receptor expression.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a set period (e.g., 10-20 seconds).

  • Agonist Addition: Add varying concentrations of [Des-Arg9]-Bradykinin to the wells. For antagonist experiments, pre-incubate the cells with the antagonist for 10-15 minutes before adding the agonist.

  • Signal Detection: Immediately after agonist addition, continuously measure the fluorescence signal for 2-5 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50.

Receptor Internalization Assay (Immunofluorescence)

Objective: To visualize the translocation of the B1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation.

Materials:

  • Cells expressing the B1 receptor grown on glass coverslips

  • This compound

  • Primary antibody against the B1 receptor (extracellular domain)

  • Fluorescently labeled secondary antibody

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • DAPI for nuclear staining

  • Fluorescence microscope

Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Agonist Treatment: Treat the cells with a saturating concentration of [Des-Arg9]-Bradykinin (e.g., 1 µM) for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (for total receptor staining): If visualizing internalized receptors, permeabilize the cells with permeabilization buffer for 10 minutes. For surface receptor staining only, omit this step.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-B1 receptor antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. Internalization will be observed as a shift from plasma membrane staining to punctate intracellular staining.

Radioligand Binding Assay (Competition)

Objective: To determine the affinity (Ki) of unlabeled [Des-Arg9]-Bradykinin or other ligands for the B1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the B1 receptor

  • Radiolabeled B1 receptor antagonist (e.g., [3H]Lys-[Des-Arg9]-bradykinin)

  • Unlabeled [Des-Arg9]-Bradykinin and other competing ligands

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Methodology:

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Increasing concentrations of the unlabeled competing ligand.

    • A fixed concentration of the radiolabeled ligand (typically at its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding by including a set of wells with a high concentration of an unlabeled B1 receptor ligand.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve.

    • Fit the data to a one-site or two-site binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations

B1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Des-Arg9-BK [Des-Arg9]-Bradykinin B1R B1 Receptor Des-Arg9-BK->B1R Binds Gq Gαq/11 B1R->Gq Activates Gi Gαi B1R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP Decrease AC->cAMP Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cytosol Cytosolic Ca2+ Increase ER->Ca2_cytosol Releases Ca2+ Ca2_store Ca2+ Store

Caption: B1 Receptor Signaling Pathway.

Desensitization_Workflow cluster_workflow Experimental Workflow for B1 Receptor Desensitization cluster_assays Functional Assays start Start agonist_treatment Treat cells with [Des-Arg9]-Bradykinin start->agonist_treatment time_course Incubate for various time points agonist_treatment->time_course calcium_assay Calcium Mobilization Assay time_course->calcium_assay Measure functional response binding_assay Radioligand Binding Assay time_course->binding_assay Measure receptor number internalization_assay Receptor Internalization Assay time_course->internalization_assay Visualize receptor location analysis Data Analysis calcium_assay->analysis binding_assay->analysis internalization_assay->analysis end End analysis->end

Caption: B1 Receptor Desensitization Experimental Workflow.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting: No/Weak Signal in Functional Assay start No or Weak Signal check_receptor Is B1 receptor expression adequate? start->check_receptor check_agonist Is the agonist active? check_receptor->check_agonist Yes induce_expression Induce expression (e.g., with IL-1β) check_receptor->induce_expression No check_assay Is the assay setup correct? check_agonist->check_assay Yes use_fresh_agonist Use freshly prepared agonist solution check_agonist->use_fresh_agonist No optimize_assay Optimize assay parameters (e.g., dye loading, incubation time) check_assay->optimize_assay No positive_control Run positive control (e.g., ionomycin) check_assay->positive_control Unsure

References

minimizing off-target effects of [Des-Arg9]-Bradykinin acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with [Des-Arg9]-Bradykinin acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the bradykinin B1 receptor, which is a G protein-coupled receptor (GPCR).[1][2][3] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[4] Activation of the B1 receptor by [Des-Arg9]-Bradykinin initiates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and pain.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the B1 receptor, potential off-target effects, primarily at higher concentrations, may include interactions with the bradykinin B2 receptor.[5] Studies have shown that at micromolar concentrations, [Des-Arg9]-Bradykinin can stimulate B2 receptors, leading to intracellular calcium release.[5] Additionally, a study on the B1 receptor antagonist des-Arg9-[Leu8]bradykinin showed binding to angiotensin AT1 and AT2 receptors, suggesting that researchers should be aware of potential cross-reactivity with other GPCRs, although direct evidence for the agonist is limited.[6]

Q3: How can I minimize the potential B2 receptor-mediated off-target effects?

To ensure that the observed effects are mediated by the B1 receptor, it is recommended to:

  • Use the lowest effective concentration of this compound: Determine the optimal concentration for B1 receptor activation in your experimental system to avoid reaching concentrations that might activate B2 receptors.

  • Employ a selective B2 receptor antagonist: Co-incubation with a specific B2 receptor antagonist, such as Icatibant (HOE-140), can block any potential off-target effects mediated by the B2 receptor.[7][8][9]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in water.[1] For long-term storage, it is recommended to store the solid powder at -20°C or -80°C.[1] Once dissolved, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: Off-target effects due to high concentrations of this compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate this compound to identify the optimal concentration range for B1 receptor activation in your specific cell type or tissue.

  • Include a B2 Receptor Antagonist Control: In parallel experiments, co-administer a selective B2 receptor antagonist like HOE-140 to confirm that the observed response is not mediated by B2 receptors.[7][8][9]

  • Verify Receptor Expression: Confirm the expression of the B1 receptor and the absence or low expression of the B2 receptor in your experimental model using techniques like RT-PCR or Western blotting.

Issue 2: High background signal in a calcium mobilization assay.

Possible Cause: Autofluorescence of the compound or cellular stress.

Troubleshooting Steps:

  • Test for Compound Autofluorescence: Before the assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your calcium indicator dye.

  • Optimize Cell Seeding Density: Ensure an optimal cell density to maintain cell health and minimize spontaneous calcium signaling.

  • Gentle Dye Loading and Washing: Handle cells gently during the dye loading and washing steps to prevent mechanical stress that can trigger calcium release.

  • Use a Lower Dye Concentration: High concentrations of some calcium-sensitive dyes can be toxic to cells. Titrate the dye to the lowest concentration that provides a sufficient signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of bradykinin-related peptides at B1 and B2 receptors.

Table 1: Binding Affinity (Ki) of Bradykinin Analogs

CompoundReceptorSpeciesKi (nM)Reference
Lys-[Des-Arg9]BradykininHuman B10.12[10]
Lys-[Des-Arg9]BradykininHuman B2>30000[10]
[Des-Arg9]-BradykininAT1Rat45000 ± 13000[6]
[Des-Arg9]-BradykininAT2Lamb1200 ± 300[6]
Icatibant (HOE-140)Human B20.798[11]

Table 2: Functional Potency (EC50) of [Des-Arg9]-Bradykinin

AssayCell/Tissue TypeSpeciesEC50 (nM)Reference
Calcium MobilizationBovine Tracheal Smooth Muscle CellsBovine316[5]
Calcium MobilizationHuman B1 Receptor-expressing 293-AEQ17 cellsHuman112[12]
Calcium MobilizationMurine B1 Receptor-expressing 293-AEQ17 cellsMouse39[12]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol is designed to assess the binding affinity of this compound to B1 and B2 receptors expressed in cell membranes (e.g., from CHO or HEK293 cells stably expressing the respective receptors).

Materials:

  • Cell membranes expressing bradykinin B1 or B2 receptors

  • Radiolabeled ligand (e.g., [3H]-[Des-Arg10]-Kallidin for B1, [3H]-Bradykinin for B2)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/ml bacitracin, and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing either the B1 or B2 receptor using standard homogenization and centrifugation techniques.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer

    • 50 µL of various concentrations of unlabeled this compound (for competition curve) or buffer (for total binding)

    • 50 µL of a fixed concentration of the radiolabeled ligand (typically at its Kd value)

    • 50 µL of the cell membrane preparation

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay to Determine Functional Potency

This protocol measures the ability of this compound to induce intracellular calcium mobilization in cells expressing the B1 or B2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the bradykinin B1 or B2 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound

  • Selective B2 receptor antagonist (e.g., HOE-140) as a control

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject various concentrations of this compound into the wells and immediately begin kinetic fluorescence measurements. For control wells, pre-incubate with a B2 antagonist before adding the agonist.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling_Pathway DABK [Des-Arg9]-Bradykinin acetate B1R B1 Receptor DABK->B1R Binds to Gq Gq/11 B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ER->Ca_cyto Releases Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Vasodilation) Ca_cyto->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the B1 receptor.

Experimental_Workflow cluster_binding Protocol 1: Radioligand Binding Assay cluster_functional Protocol 2: Calcium Mobilization Assay b_start Prepare B1/B2 Receptor Membranes b_incubate Incubate Membranes with Radioligand & [Des-Arg9]-BK b_start->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50, Ki) b_count->b_analyze f_start Plate B1/B2 Expressing Cells f_load Load Cells with Calcium-Sensitive Dye f_start->f_load f_wash Wash Cells f_load->f_wash f_measure Measure Baseline & Add [Des-Arg9]-BK f_wash->f_measure f_analyze Analyze Fluorescence Data (EC50) f_measure->f_analyze

Caption: Workflow for assessing on- and off-target effects.

References

improving reproducibility of [Des-Arg9]-Bradykinin acetate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Des-Arg9]-Bradykinin acetate. This resource is designed to help researchers, scientists, and drug development professionals improve the reproducibility of their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is [Des-Arg9]-Bradykinin and what is its primary mechanism of action? A1: [Des-Arg9]-Bradykinin is an active metabolite of Bradykinin.[1] It functions as a potent and selective agonist for the Bradykinin B1 receptor (B1R), a G-protein coupled receptor.[2][3] Unlike the Bradykinin B2 receptor (B2R), which is constitutively expressed in many tissues, the B1R is typically absent or expressed at very low levels in normal cells and is significantly upregulated during tissue damage, inflammation, or carcinogenesis.[4][5]

Q2: What is the difference between Bradykinin and [Des-Arg9]-Bradykinin? A2: Bradykinin (BK) is the primary ligand for the B2 receptor. [Des-Arg9]-Bradykinin is formed when the C-terminal arginine residue is cleaved from Bradykinin by carboxypeptidase enzymes.[1][5] This metabolite then specifically targets the B1 receptor.[2][3] This metabolic conversion is a key step in activating the B1R pathway, which is often associated with chronic inflammatory conditions.

Q3: How should I properly store and handle this compound? A3: Proper storage is critical for maintaining the stability and activity of the peptide. It should be stored sealed and away from moisture.[2] For long-term storage, it is recommended to follow the temperature guidelines summarized in the table below. Once dissolved, the stock solution should be aliquoted to prevent inactivation from repeated freeze-thaw cycles.[2]

Q4: In which solvents can I dissolve this compound? A4: this compound is soluble in water. One supplier suggests a solubility of up to 100 mg/mL in water, though ultrasonic assistance may be needed.[2] For cell-based assays, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[2]

Troubleshooting Guide

Q1: Why am I not observing a cellular or tissue response to [Des-Arg9]-Bradykinin?

  • Check B1 Receptor Expression: The most common reason for a lack of response is insufficient B1 receptor expression in your experimental model. B1R is an inducible receptor.[6] In many healthy or unstimulated cells and tissues, its expression is negligible.[4]

    • Solution: Consider pre-treating cells or tissues with an inflammatory stimulus such as bacterial lipopolysaccharide (LPS), interleukin-1β (IL-1β), or other cytokines to induce B1R expression.[6][7] The contractile response of rabbit aorta to [Des-Arg9]-Bradykinin, for instance, increases in a time-dependent manner in vitro, a process that can be accelerated by agents like LPS.[7][8]

  • Peptide Degradation: Although more stable than Bradykinin, [Des-Arg9]-Bradykinin can still be degraded by peptidases in serum or tissue preparations.[9]

    • Solution: Minimize the duration of the experiment where possible. If using preparations containing serum or significant peptidase activity, consider including a cocktail of peptidase inhibitors. The half-life of [Des-Arg9]-BK in human serum is significantly longer than that of Bradykinin, but degradation still occurs.[9]

  • Incorrect Agonist Concentration: The effective concentration can vary significantly between cell types and tissues.

    • Solution: Perform a full dose-response curve to determine the optimal concentration for your system. Effective concentrations in the literature range from nanomolar (nM) to micromolar (μM).[10] For example, in bovine tracheal smooth muscle cells, [Des-Arg9]-Bradykinin produced a concentration-dependent increase in intracellular calcium with an EC50 value of 316 nM.[10]

Q2: My dose-response curve is not consistent or reproducible. What could be the cause?

  • Inconsistent B1R Induction: If you are inducing B1R expression, variability in the induction protocol can lead to inconsistent receptor levels and, consequently, variable responses.

    • Solution: Standardize the concentration, incubation time, and batch of the inducing agent (e.g., LPS). Ensure all experimental groups are treated identically.

  • Peptide Adsorption: Peptides can adsorb to plastic surfaces, reducing the effective concentration in your assay.

    • Solution: Use low-adsorption polypropylene labware. Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to your buffers, if compatible with your assay.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation and loss of activity.[2]

    • Solution: Aliquot your stock solution into single-use volumes upon preparation to avoid multiple freeze-thaw cycles.[2]

Q3: I am seeing a response at high concentrations of [Des-Arg9]-Bradykinin, but it seems non-specific. Why?

  • Off-Target Effects: At high concentrations, selectivity can be lost. [Des-Arg9]-Bradykinin can interact with the B2 receptor, although its affinity is much lower.[1]

    • Solution: To confirm the response is B1R-mediated, use a selective B1 receptor antagonist, such as des-Arg9[Leu8]-bradykinin or R-715.[10][11] The antagonist should block the response to [Des-Arg9]-Bradykinin. Conversely, a B2 receptor antagonist (e.g., HOE-140) should not affect the response at low agonist concentrations.[10][12]

Quantitative Data Summary

Table 1: Storage and Stability of this compound [2]

FormStorage TemperatureDurationNotes
Powder-80°C2 yearsKeep sealed and away from moisture.
-20°C1 yearKeep sealed and away from moisture.
In Solvent-80°C6 monthsAliquot to prevent freeze-thaw cycles.
-20°C1 monthAliquot to prevent freeze-thaw cycles.

Table 2: Comparative Half-Life in Human Serum [9]

PeptideHalf-Life (seconds)
Bradykinin (BK)27 ± 10
[Des-Arg9]-Bradykinin643 ± 436

Table 3: Receptor Binding and Potency

LigandReceptorSpeciesKi / PotencyReference
[Des-Arg9]-BradykininB1HumanKi = 1.93 µM[1]
B2HumanKi = 8.1 µM[1]
Lys-[Des-Arg9]-BradykininB1HumanKi = 0.12 nM[13]
B2HumanKi > 30,000 nM[13]
Lys-[Des-Arg9]-BradykininB1Human81-fold more potent than [Des-Arg9]-BK[6]

Experimental Protocols & Workflows

Protocol 1: Intracellular Calcium ([Ca2+]i) Mobilization Assay

This protocol is adapted from studies measuring [Ca2+]i changes in response to [Des-Arg9]-Bradykinin in cultured cells.[10][12]

  • Cell Preparation:

    • Plate cells (e.g., smooth muscle cells, eosinophils) on glass coverslips and culture until the desired confluency.

    • If necessary, induce B1R expression by incubating cells with an appropriate stimulus (e.g., 1 µg/mL LPS for 4-6 hours).

    • Wash cells with a physiological salt solution (e.g., Krebs-Henseleit solution) buffered with HEPES.

  • Fluorescent Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) at a concentration of 2-5 µM in the buffered salt solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the buffer to remove extracellular dye.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with the buffered salt solution.

    • Establish a stable baseline fluorescence recording for 2-5 minutes.

    • Introduce this compound at the desired concentration into the perfusion solution.

    • Record the change in fluorescence ratio (e.g., 340/380 nm for Fura-2) over time.

  • Controls and Data Analysis:

    • Positive Control: At the end of each experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.

    • Antagonist Control: To confirm B1R specificity, pre-incubate cells with a selective B1R antagonist (e.g., 10 µM des-Arg9[Leu8]-bradykinin) for 5-10 minutes before applying [Des-Arg9]-Bradykinin.[10]

    • Calculate the change in [Ca2+]i based on the fluorescence ratio. Express the response as a percentage increase over the baseline.

Workflow & Pathway Diagrams

G cluster_workflow Experimental Workflow: In Vitro Assay prep Cell/Tissue Preparation (Induce B1R if necessary) load Assay Setup (e.g., Dye Loading, Equilibration) prep->load baseline Establish Baseline Measurement load->baseline treat Apply [Des-Arg9]-Bradykinin baseline->treat record Record Response treat->record analysis Data Analysis record->analysis

Caption: General workflow for in vitro experiments using [Des-Arg9]-Bradykinin.

G cluster_pathway Kinin Metabolic and Signaling Pathway BK Bradykinin (BK) Carboxypeptidase Carboxypeptidase N/M BK->Carboxypeptidase - Arg B2R B2 Receptor (Constitutive) BK->B2R Activates desArg9BK [Des-Arg9]-Bradykinin B1R B1 Receptor (Inducible) desArg9BK->B1R Activates Carboxypeptidase->desArg9BK B2R_Signal Acute Effects: - Vasodilation - Pain B2R->B2R_Signal B1R_Signal Chronic Effects: - Inflammation - Pain B1R->B1R_Signal Inflammation Inflammation/ Tissue Damage Inflammation->B1R Upregulates Expression

Caption: Formation of [Des-Arg9]-Bradykinin and activation of B1/B2 receptors.

G cluster_troubleshooting Troubleshooting Logic: No Response start No response observed to [Des-Arg9]-Bradykinin q1 Is B1R expression expected in your model? start->q1 induce Induce B1R expression (e.g., with LPS, cytokines) q1->induce No q2 Was the peptide stored and handled correctly? q1->q2 Yes induce->q2 storage Review storage protocol. Use fresh peptide stock. Aliquot to avoid freeze-thaw. q2->storage No q3 Is the concentration optimal? q2->q3 Yes storage->q3 dose_response Perform a full dose-response curve (e.g., 1 nM to 10 µM). q3->dose_response Unsure check_antagonist Confirm B1R specificity with a selective antagonist. q3->check_antagonist Yes

Caption: Decision tree for troubleshooting a lack of experimental response.

References

stability of [Des-Arg9]-Bradykinin acetate at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of [Des-Arg9]-Bradykinin acetate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored in a sealed container, protected from moisture, at temperatures of -20°C or -80°C. Under these conditions, the product is stable for one to two years.[1]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound are significantly less stable than the powdered form. It is recommended to store aliquoted stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.

Q3: Can I store this compound solutions at room temperature?

A3: It is strongly advised to avoid storing solutions of this compound at room temperature for extended periods. For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[2] While the product may be shipped at ambient temperatures, suggesting short-term stability, prolonged exposure to room temperature will lead to degradation.

Q4: What is the primary mechanism of action for [Des-Arg9]-Bradykinin?

A4: [Des-Arg9]-Bradykinin is a potent and selective agonist for the bradykinin B1 receptor (B1R).[3][4] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is induced during inflammation and tissue injury.

Stability Data

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the recommended storage and stability information from various suppliers.

Table 1: Stability of this compound Powder

Storage TemperatureDurationStability Notes
-80°C2 yearsSealed storage, away from moisture.[1]
-20°C1 yearSealed storage, away from moisture.[1]
Room TemperatureShort-termSuitable for shipping; not recommended for storage.

Table 2: Stability of this compound in Solvent

Storage TemperatureDurationStability Notes
-80°C6 monthsSealed storage, away from moisture.[2]
-20°C1 monthSealed storage, away from moisture.[2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause 1: Peptide Degradation. [Des-Arg9]-Bradykinin is susceptible to enzymatic degradation, particularly by angiotensin-converting enzyme (ACE) and aminopeptidase P (APP).[5][6] If working with biological samples such as plasma or serum, endogenous enzymes can rapidly degrade the peptide.

    • Solution: Prepare fresh solutions for each experiment. When using biological fluids, consider the use of protease inhibitors to minimize degradation. The rate of degradation can also be influenced by factors such as chloride ion concentration.[7]

  • Possible Cause 2: Improper Storage. Storing the peptide in solution at room temperature or for extended periods, even when frozen, can lead to degradation.

    • Solution: Adhere strictly to the recommended storage conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Issue 2: Poor solubility of the peptide.

  • Possible Cause: The peptide may not be fully dissolved in the chosen solvent.

    • Solution: For aqueous solutions, sonication can aid in dissolution. This compound is soluble in water (up to 100 mg/mL with sonication) and DMSO (up to 100 mg/mL).[1]

Experimental Protocols

Calcium Mobilization Assay in Cultured Cells

This protocol describes a common method for assessing the activity of this compound by measuring intracellular calcium mobilization in cells expressing the B1 receptor.

  • Cell Culture: Plate cells expressing the bradykinin B1 receptor (e.g., CHO-K1 cells stably expressing human B1R) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to obtain the desired concentrations for the dose-response curve.

  • Measurement of Calcium Flux:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Place the plate in a fluorescence plate reader.

    • Add the this compound dilutions to the wells and immediately begin recording fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for at least 120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Calculate the EC50 value from the resulting dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Plate B1R-expressing cells start->cell_culture dye_loading Load cells with calcium indicator dye cell_culture->dye_loading wash_cells Wash cells with assay buffer dye_loading->wash_cells peptide_prep Prepare fresh this compound solutions add_peptide Add peptide dilutions to cells peptide_prep->add_peptide wash_cells->add_peptide read_fluorescence Measure fluorescence in plate reader analyze_data Analyze fluorescence data read_fluorescence->analyze_data add_peptide->read_fluorescence plot_curve Plot dose-response curve analyze_data->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50 end_point End calculate_ec50->end_point

Caption: Workflow for a calcium mobilization assay.

B1R_signaling ligand [Des-Arg9]-Bradykinin receptor B1 Receptor (GPCR) ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release releases downstream Downstream Effects (e.g., NO production, Prostaglandin release) ca_release->downstream pkc->downstream

Caption: [Des-Arg9]-Bradykinin B1 receptor signaling pathway.

References

Validation & Comparative

[Des-Arg9]-Bradykinin Acetate vs. Bradykinin B1 Receptor Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of [Des-Arg9]-Bradykinin acetate's interaction with the Bradykinin B1 receptor, offering objective performance analysis against other agonists and supported by experimental data. It is intended for researchers, scientists, and professionals in drug development exploring the roles of the B1 receptor in inflammation, pain, and other pathological states.

Introduction to the Bradykinin B1 Receptor

The bradykinin B1 receptor, alongside the B2 receptor, mediates the physiological and pathophysiological effects of kinins. Unlike the constitutively expressed B2 receptor, the B1 receptor is not typically present in healthy tissues. Its expression is rapidly induced by inflammatory mediators such as cytokines (e.g., IL-1β) and endotoxins (e.g., lipopolysaccharide), as well as tissue injury. This inducible nature makes the B1 receptor a key player in chronic inflammatory conditions and pain, and thus an attractive therapeutic target.

[Des-Arg9]-Bradykinin: A Potent and Selective B1 Agonist

[Des-Arg9]-Bradykinin is a metabolite of bradykinin, formed by the enzymatic removal of the C-terminal arginine residue by carboxypeptidase N. This modification dramatically shifts its receptor selectivity. While bradykinin is a potent agonist for the B2 receptor, [Des-Arg9]-Bradykinin shows high affinity and selectivity for the B1 receptor. It is considered the canonical selective agonist for B1 receptors and is widely used as a pharmacological tool to investigate B1 receptor function.

B1 Receptor Activation and Signaling Pathway

Activation of the B1 receptor by agonists like [Des-Arg9]-Bradykinin initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in mediating the receptor's pro-inflammatory effects.

B1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol cluster_er Endoplasmic Reticulum B1R B1 Receptor Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Triggers Agonist [Des-Arg9]-Bradykinin Agonist->B1R Binds

Caption: Bradykinin B1 receptor signaling cascade.

Comparative Agonist Performance

The efficacy of this compound is best understood when compared with other known B1 receptor agonists. The following table summarizes binding affinity (Ki) and functional potency (EC50) data from various studies. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

AgonistReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
[Des-Arg9]-Bradykinin Human B10.1 - 1.50.5 - 5.0
Rabbit B1~0.23-
Lys-[Des-Arg9]-Bradykinin Human B1~0.08~0.3
Bradykinin Human B1> 1000> 1000

Data compiled from multiple sources for illustrative purposes. Absolute values can vary based on experimental conditions and cell types.

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro pharmacological assays.

Radioligand Binding Assay (for Binding Affinity)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the human B1 receptor.

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled B1 antagonist (e.g., ³H-Lys-[Des-Arg10]-kallidin) and varying concentrations of the competing unlabeled agonist (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating receptor-bound from free radioligand.

  • Quantification: The radioactivity trapped on the filter is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Functional Potency)

This assay measures the ability of an agonist to activate the B1 receptor and trigger the release of intracellular calcium.

Methodology:

  • Cell Culture: Cells stably expressing the B1 receptor (e.g., HEK293 cells) are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Agonist Stimulation: The loaded cells are exposed to varying concentrations of the B1 agonist (this compound).

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Dose-response curves are plotted, and the EC50 value (concentration of agonist that produces 50% of the maximal response) is determined.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B_Prep 1. Prepare B1R-expressing cell membranes B_Incubate 2. Incubate membranes with ³H-Ligand + Competitor B_Prep->B_Incubate B_Filter 3. Separate bound/free ligand via filtration B_Incubate->B_Filter B_Count 4. Quantify radioactivity B_Filter->B_Count B_Analyze 5. Calculate IC50 and Ki B_Count->B_Analyze F_Culture 1. Culture B1R-expressing cells F_Load 2. Load cells with Ca²⁺-sensitive dye F_Culture->F_Load F_Stim 3. Stimulate with Agonist F_Load->F_Stim F_Measure 4. Measure fluorescence change F_Stim->F_Measure F_Analyze 5. Calculate EC50 F_Measure->F_Analyze

Caption: Standard in vitro assay workflows.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the bradykinin B1 receptor. Its high potency and selectivity, coupled with the inducible nature of its target receptor, make it an invaluable reagent for studying the mechanisms of inflammation and pain. The experimental protocols outlined in this guide represent standard methods for characterizing the interaction of this and other compounds with the B1 receptor, providing a framework for reproducible and comparative research in the field.

A Comparative Analysis of [Des-Arg9]-Bradykinin Acetate and [Lys-Des-Arg9]-Bradykinin for B1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key bradykinin B1 receptor agonists: [Des-Arg9]-Bradykinin acetate and [Lys-Des-Arg9]-Bradykinin. This analysis is supported by experimental data on their biochemical properties, potency, and the signaling pathways they activate.

[Des-Arg9]-Bradykinin and [Lys-Des-Arg9]-Bradykinin are potent and selective agonists of the bradykinin B1 receptor, a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury.[1][2] Activation of the B1 receptor is implicated in various physiological and pathophysiological processes, including pain, inflammation, and vasodilation, making its agonists and antagonists valuable tools in pharmacological research.[1]

Biochemical Properties and Structure

Both peptides are metabolites of bradykinin and kallidin (Lys-bradykinin), respectively. They are formed by the enzymatic cleavage of the C-terminal arginine residue by carboxypeptidases. [Des-Arg9]-Bradykinin is the direct metabolite of bradykinin, while [Lys-Des-Arg9]-Bradykinin (also known as des-Arg10-kallidin) is derived from kallidin. The key structural difference is the presence of a lysine residue at the N-terminus of [Lys-Des-Arg9]-Bradykinin.

Comparative Potency and Receptor Binding Affinity

Experimental data consistently indicates that [Lys-Des-Arg9]-Bradykinin is a more potent agonist at the human bradykinin B1 receptor compared to [Des-Arg9]-Bradykinin.

CompoundReceptor Binding Affinity (Ki) for human B1 ReceptorRelative Potency
[Lys-Des-Arg9]-Bradykinin 0.12 nM[3][4]16-fold more potent than [Des-Arg9]-Bradykinin
This compound ~1.92 nM (estimated)-

Table 1: Comparison of Receptor Binding Affinity and Potency. The Ki value for this compound is estimated based on the reported 16-fold lower potency compared to [Lys-Des-Arg9]-Bradykinin.

Bradykinin B1 Receptor Signaling Pathway

Upon agonist binding, the bradykinin B1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration triggers various cellular responses, including smooth muscle contraction, and activation of protein kinase C (PKC) by DAG.

B1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum B1R Bradykinin B1 Receptor Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Contraction, Inflammation) PKC->CellularResponse Phosphorylates targets CaM Calmodulin (CaM) CaM->CellularResponse Activates Ca_store Ca2+ Store IP3R->Ca_store Opens channel Ca_store->CaM Ca2+ release Agonist [Des-Arg9]-Bradykinin or [Lys-Des-Arg9]-Bradykinin Agonist->B1R Binds to

B1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of the unlabeled ligands ([Des-Arg9]-Bradykinin and [Lys-Des-Arg9]-Bradykinin) by measuring their ability to displace a radiolabeled ligand from the B1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human bradykinin B1 receptor.

  • Radioligand (e.g., [3H]-[Lys-Des-Arg9]-Bradykinin).

  • Unlabeled competitor ligands: this compound and [Lys-Des-Arg9]-Bradykinin.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the unlabeled competitor ligand ([Des-Arg9]-Bradykinin or [Lys-Des-Arg9]-Bradykinin) to the wells.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare membrane fractions expressing B1 receptor C Incubate membrane, radioligand, and competitor in 96-well plate A->C B Prepare radioligand and competitor solutions B->C D Allow to reach equilibrium C->D E Rapid filtration to separate bound and free radioligand D->E F Wash filters to remove nonspecific binding E->F G Quantify radioactivity using scintillation counting F->G H Generate competition binding curves G->H I Calculate IC50 and Ki values H->I

Radioligand Binding Assay Workflow.
Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional potency (EC50) of the agonists by quantifying the increase in intracellular calcium concentration upon B1 receptor activation.

Materials:

  • Cells stably expressing the human bradykinin B1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonists: this compound and [Lys-Des-Arg9]-Bradykinin.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the B1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them in the dye-containing assay buffer for a specific time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add increasing concentrations of the agonist ([Des-Arg9]-Bradykinin or [Lys-Des-Arg9]-Bradykinin) to the wells.

  • Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • The peak fluorescence response at each agonist concentration is used to generate a dose-response curve.

  • The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the curve.

Conclusion

Both this compound and [Lys-Des-Arg9]-Bradykinin are valuable tools for studying the bradykinin B1 receptor. However, the available data indicates that [Lys-Des-Arg9]-Bradykinin exhibits a significantly higher binding affinity and potency for the human B1 receptor. Researchers should consider this difference in potency when designing experiments and interpreting results. The choice between these two agonists may depend on the specific requirements of the study, including the desired concentration range for receptor activation and the potential for metabolic degradation in the experimental system.

References

A Comparative Guide: [Des-Arg9]-Bradykinin Acetate vs. Icatibant in B2 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Des-Arg9]-Bradykinin acetate and icatibant, two critical peptide-based compounds utilized in the study of the bradykinin B2 receptor. By presenting key performance data, detailed experimental methodologies, and illustrative diagrams, this document aims to facilitate informed decisions in research and development involving the B2 receptor.

Overview and Mechanism of Action

The bradykinin B2 receptor, a G-protein coupled receptor, is a key player in inflammatory processes, vasodilation, and pain signaling. Its activation by the endogenous ligand bradykinin triggers a cascade of intracellular events. Understanding the interaction of various ligands with this receptor is crucial for the development of therapeutics targeting these pathways.

[Des-Arg9]-Bradykinin is an active metabolite of bradykinin. While it is primarily recognized as a selective agonist for the bradykinin B1 receptor, its activity at the B2 receptor is often investigated to determine selectivity and potential off-target effects.[1] Studies have consistently shown that [Des-Arg9]-Bradykinin possesses a very low affinity for the B2 receptor.[2][3]

Icatibant (also known as HOE-140) is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[4][5] It has a similar affinity for the B2 receptor as bradykinin itself.[4] By blocking the binding of bradykinin, icatibant effectively inhibits the downstream signaling cascade, making it a valuable tool for studying B2 receptor function and a therapeutic agent for conditions like Hereditary Angioedema (HAE).[4][6]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and icatibant in relation to the human bradykinin B2 receptor.

ParameterThis compoundIcatibantReference(s)
Receptor Target Primarily Bradykinin B1 Receptor AgonistSelective Bradykinin B2 Receptor Antagonist[7][8],[4][5]
Binding Affinity (Ki) > 100 µM0.60 nM[2][3],[5]
Functional Antagonist Potency (Kb/IC50) Not applicable (agonist with low affinity)1 - 10 nM (IC50), 2.81 nM (Kb)[9],[5]

Signaling Pathways and Mechanisms

The following diagrams illustrate the B2 receptor signaling pathway and the distinct mechanisms of action of [Des-Arg9]-Bradykinin and icatibant.

B2_Receptor_Signaling cluster_membrane Cell Membrane cluster_ligands cluster_cytosol Cytosol B2R B2 Receptor Gq Gq B2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Icatibant Icatibant Icatibant->B2R Binds & Blocks DesArg9 [Des-Arg9]-BK (low affinity) DesArg9->B2R Weak Interaction Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Vasodilation, Inflammation, Pain) Ca_ER->Cellular_Response PKC->Cellular_Response

B2 Receptor Signaling and Ligand Interaction

Ligand_Action_Comparison cluster_desarg9 [Des-Arg9]-Bradykinin cluster_icatibant Icatibant DesArg9_node [Des-Arg9]-Bradykinin B1R B1 Receptor DesArg9_node->B1R High Affinity Agonist B2R_weak B2 Receptor (Negligible Interaction) DesArg9_node->B2R_weak B1R_activation B1R Activation (Pro-inflammatory effects) B1R->B1R_activation Icatibant_node Icatibant B2R_antagonist B2 Receptor Icatibant_node->B2R_antagonist High Affinity Antagonist B2R_inhibition B2R Inhibition (Anti-inflammatory effects) B2R_antagonist->B2R_inhibition Binding_Assay_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Add to 96-well Plate (Membranes, Test Compound, [3H]-BK) A->B C Incubate to Equilibrium B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F Calcium_Assay_Workflow cluster_antagonist Antagonist Mode (Icatibant) cluster_agonist Agonist Mode ([Des-Arg9]-BK) A1 Pre-incubate with Icatibant B1 Inject Bradykinin (EC80) A1->B1 C1 Measure Fluorescence Change B1->C1 D1 Calculate IC50 C1->D1 A2 Inject [Des-Arg9]-BK B2 Measure Fluorescence Change A2->B2 C2 Calculate EC50 (if applicable) B2->C2 Start Plate & Dye-Load Cells Start->A1 Start->A2

References

A Researcher's Guide to Validating [Des-Arg9]-Bradykinin Levels: A Comparative Analysis of ELISA Kits and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory processes, cardiovascular diseases, and pain, accurate quantification of the peptide [Des-Arg9]-Bradykinin is crucial. This bioactive metabolite of bradykinin plays a significant role in various physiological and pathological processes through its interaction with the bradykinin B1 receptor. This guide provides a comprehensive comparison of commercially available [Des-Arg9]-Bradykinin acetate ELISA kits and alternative analytical methods, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate quantification tool.

Performance Comparison of Quantification Methods

The selection of an appropriate assay for [Des-Arg9]-Bradykinin quantification depends on several factors, including sensitivity, specificity, sample throughput, and available equipment. While ELISA kits offer a convenient and high-throughput solution, methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA) provide higher sensitivity and specificity. Below is a comparative summary of the performance characteristics of various methods.

MethodManufacturer/ProviderCatalog NumberSensitivityDetection RangeIntra-Assay CVInter-Assay CVSpecificity/Cross-Reactivity
ELISA MyBioSourceMBS109439Not Publicly AvailableNot Publicly Available< 15%< 15%Not Publicly Available
ELISA Biorbytorb1296608Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
ELISA CymitQuimicaTM-TP1445Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
LC-MS/MS Waters (Protocol)-2.5 pg/mLNot SpecifiedNot SpecifiedNot SpecifiedHigh (based on mass-to-charge ratio)
Radioimmunoassay Published Protocol-67 pg/mLNot SpecifiedNot SpecifiedNot SpecifiedBradykinin: ~9%, Lysyl-bradykinin: ~9%

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental results. Below are representative protocols for the quantification of [Des-Arg9]-Bradykinin using ELISA, LC-MS/MS, and RIA.

[Des-Arg9]-Bradykinin Competitive ELISA Protocol (Representative)

This protocol is a generalized procedure based on common competitive ELISA principles.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the microplate pre-coated with a goat anti-rabbit IgG antibody.

  • Biotinylated [Des-Arg9]-Bradykinin Addition: Add 25 µL of biotinylated [Des-Arg9]-Bradykinin solution to each well.

  • Antibody Addition: Add 25 µL of rabbit anti-[Des-Arg9]-Bradykinin antibody to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate each well and wash four times with 300 µL of wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of [Des-Arg9]-Bradykinin in the sample.

LC-MS/MS Protocol for [Des-Arg9]-Bradykinin Quantification in Plasma

This protocol is based on a method developed by Waters.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of [Des-Arg9]-Bradykinin).

    • Perform solid-phase extraction (SPE) to clean up the sample and enrich the analyte.

  • Chromatographic Separation:

    • Inject the extracted sample onto a suitable analytical column (e.g., a C18 column).

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both [Des-Arg9]-Bradykinin and the internal standard to ensure specificity and accurate quantification.

Radioimmunoassay (RIA) Protocol for [Des-Arg9]-Bradykinin Measurement

This protocol is a generalized procedure based on published RIA methods.

  • Reagent Preparation: Prepare assay buffer, standards, radiolabeled [Des-Arg9]-Bradykinin (e.g., ¹²⁵I-labeled), and primary antibody.

  • Assay Setup: In assay tubes, add standards or samples, a fixed amount of radiolabeled [Des-Arg9]-Bradykinin, and the primary antibody.

  • Incubation: Incubate the mixture, typically overnight at 4°C, to allow for competitive binding between the unlabeled peptide in the sample/standard and the radiolabeled peptide for the antibody.

  • Separation of Bound and Free Antigen: Separate the antibody-bound fraction from the free radiolabeled antigen. This can be achieved by methods such as precipitation with a secondary antibody and centrifugation, or using charcoal adsorption.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of [Des-Arg9]-Bradykinin in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Visualizing the Molecular Context and Experimental Processes

To provide a clearer understanding of the biological role of [Des-Arg9]-Bradykinin and the workflows for its quantification, the following diagrams have been generated.

G cluster_pathway [Des-Arg9]-Bradykinin Signaling Pathway Bradykinin Bradykinin Carboxypeptidase Carboxypeptidase N/M Bradykinin->Carboxypeptidase Metabolism DesArg9BK [Des-Arg9]-Bradykinin B1R Bradykinin B1 Receptor DesArg9BK->B1R Binds to Gq11 Gαq/11 B1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Inflammation Inflammation, Pain, Vasodilation Ca2->Inflammation PKC->Inflammation Carboxypeptidase->DesArg9BK

[Des-Arg9]-Bradykinin Signaling Pathway

G cluster_workflow Competitive ELISA Workflow start Start add_sample Add Standards/ Samples start->add_sample add_biotin_peptide Add Biotinylated [Des-Arg9]-BK add_sample->add_biotin_peptide add_antibody Add Primary Antibody add_biotin_peptide->add_antibody incubate1 Incubate & Wash add_antibody->incubate1 add_hrp Add Streptavidin-HRP incubate1->add_hrp incubate2 Incubate & Wash add_hrp->incubate2 add_substrate Add TMB Substrate incubate2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Competitive ELISA Workflow

Conclusion

The choice of an assay for [Des-Arg9]-Bradykinin quantification is a critical decision in the experimental design. While commercially available ELISA kits provide a user-friendly and high-throughput option, the lack of publicly available, detailed performance data for many of these kits necessitates direct communication with manufacturers. For studies requiring high sensitivity and specificity, LC-MS/MS stands out as a superior, albeit more resource-intensive, alternative. Radioimmunoassays offer a balance of sensitivity and throughput but require handling of radioactive materials. By carefully considering the performance characteristics and methodological requirements outlined in this guide, researchers can select the most suitable method to obtain reliable and reproducible data for their investigations into the roles of [Des-Arg9]-Bradykinin in health and disease.

Comparative Potency of Bradykinin B1 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potency of different selective agonists for the bradykinin B1 receptor, a key target in inflammation and pain research. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of associated signaling pathways and workflows.

Comparative Potency of B1 Receptor Agonists

The potency of B1 receptor agonists is typically determined through functional assays that measure the cellular response to receptor activation. The most common measures are EC50 (half-maximal effective concentration) and pEC50 (-logEC50), which indicate the concentration of an agonist required to elicit 50% of the maximal response. Another important parameter is the binding affinity (Ki), which reflects how tightly an agonist binds to the receptor.

Below is a summary of the potency and affinity values for several key selective bradykinin B1 receptor agonists from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as the cell line used, the specific assay performed, and laboratory-specific parameters.

AgonistReceptor SpeciesCell Line/TissueAssay TypePotency/AffinityReference
des-Arg9-bradykinin HumanHTM3 cellsPhosphoinositide TurnoverEC50: 2093 ± 626 nM[1]
BovineTracheal Smooth Muscle CellsIntracellular Ca2+ IncreaseEC50: 316 nM
HumanIleumContractionEC50: 183 nM[2]
Lys-[Des-Arg9]Bradykinin Human-Binding AssayKi: 0.12 nM[3][4][5]
Mouse-Binding AssayKi: 1.7 nM[5]
Rabbit-Binding AssayKi: 0.23 nM[5]
HumanIleumContractionEC50: 13.2 nM[2]
Sar-[D-Phe8]des-Arg9-Bradykinin RabbitAortaContractionEC50: 9.02 nM

Note: Lys-[Des-Arg9]Bradykinin is reported to be 16-fold more potent than des-Arg9-bradykinin.[3][4]

B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq subunit.[6] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.

B1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist B1 Agonist B1R B1 Receptor Agonist->B1R Binds Gq Gαq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds Ca_release Ca²⁺ Release IP3_Receptor->Ca_release Opens ER Endoplasmic Reticulum Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Triggers

B1 Receptor Gq-PLC Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of B1 receptor agonists.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following B1 receptor activation.

a. Cell Preparation:

  • Seed cells stably or transiently expressing the bradykinin B1 receptor (e.g., CHO-K1, HEK293) onto black, clear-bottom 96-well microplates.

  • Culture the cells overnight to allow for adherence and formation of a near-confluent monolayer.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The buffer should also contain an organic anion transport inhibitor like probenecid to prevent dye leakage from the cells.

  • Remove the culture medium from the wells and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

c. Agonist Stimulation and Measurement:

  • Prepare serial dilutions of the B1 receptor agonists in the physiological salt solution.

  • Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).

  • The instrument will inject the agonist solutions into the wells while simultaneously monitoring the fluorescence intensity. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at ~510 nm.[7][8] For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

  • The change in fluorescence intensity or the ratio of emissions at the different excitation wavelengths (for Fura-2) is proportional to the change in intracellular calcium concentration.

d. Data Analysis:

  • The peak fluorescence response is plotted against the logarithm of the agonist concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and pEC50 values.

Phosphoinositide Hydrolysis Assay

This assay directly measures a key step in the B1 receptor signaling cascade: the production of inositol phosphates (IPs).

a. Cell Labeling:

  • Seed B1 receptor-expressing cells into 24- or 48-well plates.

  • Incubate the cells overnight in a medium containing [³H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

b. Agonist Stimulation:

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add various concentrations of the B1 receptor agonists and incubate for a defined period (e.g., 30-60 minutes).

c. Extraction and Quantification of Inositol Phosphates:

  • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • Separate the radiolabeled inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

  • Quantify the amount of [³H]-inositol phosphates in each sample using liquid scintillation counting.

d. Data Analysis:

  • Plot the total [³H]-inositol phosphate counts against the logarithm of the agonist concentration.

  • Fit a sigmoidal dose-response curve to the data to calculate the EC50 and pEC50 values.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the potency of B1 receptor agonists using a functional cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (B1R-expressing cells) Plate_Seeding 2. Plate Cells (e.g., 96-well plate) Cell_Culture->Plate_Seeding Dye_Loading 4. Load Cells with Calcium Dye Plate_Seeding->Dye_Loading Agonist_Prep 3. Prepare Agonist Serial Dilutions Stimulation 6. Stimulate with Agonist & Measure Response Agonist_Prep->Stimulation Incubation 5. Incubate Dye_Loading->Incubation Incubation->Stimulation Data_Acquisition 7. Acquire Data (Fluorescence Readings) Stimulation->Data_Acquisition Dose_Response 8. Plot Dose-Response Curve Data_Acquisition->Dose_Response EC50_Calc 9. Calculate EC50/pEC50 Dose_Response->EC50_Calc

Workflow for B1 Agonist Potency Assay

References

A Comparative Guide to the In Vivo Effects of [Des-Arg9]-Bradykinin and Bradykinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of [Des-Arg9]-Bradykinin and its parent peptide, Bradykinin. Understanding the distinct physiological roles and mechanisms of these kinins is crucial for research and the development of targeted therapeutics for a range of inflammatory and cardiovascular diseases.

Core Differences and Receptor Specificity

Bradykinin (BK) is a potent inflammatory mediator that exerts its effects primarily through the constitutively expressed B2 receptor.[1] In contrast, [Des-Arg9]-Bradykinin, a metabolite of Bradykinin, is the selective agonist for the B1 receptor.[2][3] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, playing a key role in chronic inflammatory conditions.

In Vivo Effects: A Head-to-Head Comparison

The in vivo actions of Bradykinin and [Des-Arg9]-Bradykinin diverge significantly, reflecting their receptor selectivity.

Cardiovascular Effects

Both kinins can induce hypotension, but the context and mechanisms differ. Bradykinin causes a rapid and transient dose-dependent hypotensive effect.[1][4] This is a B2 receptor-mediated response. In animal models, intravenous administration of Bradykinin leads to a swift drop in blood pressure.[1][4]

[Des-Arg9]-Bradykinin, under normal physiological conditions, has a minimal effect on blood pressure in healthy animals.[5] However, in the presence of inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), which induces B1 receptor expression, [Des-Arg9]-Bradykinin can act as a potent hypotensive agent.[6][7]

Inflammatory and Nociceptive Effects

Bradykinin is a well-established mediator of acute inflammation and pain. Its activation of B2 receptors on endothelial cells and sensory neurons leads to vasodilation, increased vascular permeability, and the sensation of pain.

[Des-Arg9]-Bradykinin is more prominently involved in chronic inflammatory pain states. In animal models of chronic inflammation, such as adjuvant-induced arthritis, the administration of [Des-Arg9]-Bradykinin exacerbates hyperalgesia, highlighting the role of the B1 receptor in persistent pain.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies comparing the effects of [Des-Arg9]-Bradykinin and Bradykinin.

ParameterBradykinin[Des-Arg9]-BradykininAnimal ModelReference
Primary Receptor B2B1-[1][2]
Effect on Blood Pressure (Normal Conditions) Rapid, transient hypotension (dose-dependent)Minimal to no effectRat, Rabbit[4][5]
Effect on Blood Pressure (Inflammatory Conditions) HypotensionPotent hypotension (following B1 induction)Rabbit[6][7]
Plasma Half-life ~27 seconds~643 secondsHuman[9][10]

Table 1: Comparative in vivo effects of Bradykinin and [Des-Arg9]-Bradykinin.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for investigating the in vivo effects of these kinins.

Cardiovascular Response in Anesthetized Rats

This protocol is designed to measure the direct effects of intravenously administered kinins on systemic blood pressure.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). The carotid artery is cannulated for blood pressure monitoring, and the jugular vein is cannulated for drug administration.[1][4]

  • Drug Administration: Bradykinin or [Des-Arg9]-Bradykinin is administered as an intravenous bolus injection in increasing doses.[1]

  • Data Acquisition: Arterial blood pressure is continuously recorded. The maximal hypotensive response to each dose is measured and compared to baseline.[4]

  • Pharmacological Blockade: To confirm receptor specificity, selective B1 or B2 receptor antagonists (e.g., Icatibant for B2) can be administered prior to the kinin challenge.[1][4]

Nociceptive Response in a Model of Inflammatory Pain

This protocol assesses the contribution of each kinin to inflammatory hyperalgesia.

  • Induction of Inflammation: Inflammation is induced in the paw of a rat or mouse, for example, by intraplantar injection of carrageenan or Freund's adjuvant.[8]

  • Assessment of Hyperalgesia: Nociceptive thresholds are measured at baseline and at various time points after the induction of inflammation using methods such as the Randall-Selitto test (pressure) or the Hargreaves test (thermal).

  • Drug Administration: Bradykinin or [Des-Arg9]-Bradykinin, or their respective antagonists, are administered systemically (e.g., intravenously or subcutaneously) or locally (e.g., intraplantar).[8]

  • Data Analysis: Changes in nociceptive thresholds following drug administration are compared between treatment groups to determine the pro- or anti-nociceptive effects of the compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of Bradykinin and [Des-Arg9]-Bradykinin and a typical experimental workflow for their in vivo comparison.

Bradykinin_Signaling cluster_B2R Bradykinin (B2 Receptor Pathway) BK Bradykinin B2R B2 Receptor BK->B2R Gq Gq/11 B2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Effects Vasodilation, Permeability, Pain Ca->Effects PKC->Effects

Caption: Bradykinin signaling via the B2 receptor.

DesArg9_Bradykinin_Signaling cluster_B1R [Des-Arg9]-Bradykinin (B1 Receptor Pathway) DABK [Des-Arg9]-BK B1R B1 Receptor (Inducible) DABK->B1R Gi Gi/o B1R->Gi MAPK MAPK Pathway (e.g., ERK, JNK) Gi->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: [Des-Arg9]-Bradykinin signaling via the B1 receptor.

Experimental_Workflow AnimalModel Select Animal Model (e.g., Rat, Mouse) GroupAssignment Assign to Treatment Groups (Vehicle, BK, [Des-Arg9]-BK) AnimalModel->GroupAssignment Baseline Measure Baseline Parameters (e.g., Blood Pressure, Nociception) GroupAssignment->Baseline Administration Administer Compounds (Intravenous, Subcutaneous, etc.) Baseline->Administration Measurement Measure In Vivo Effects Over Time Administration->Measurement Analysis Data Analysis and Comparison Measurement->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: In vivo comparison workflow.

References

[Des-Arg9]-Bradykinin Acetate: A Highly Selective Agonist for the Bradykinin B1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective activation of specific receptor subtypes is paramount for elucidating biological pathways and developing targeted therapeutics. [Des-Arg9]-Bradykinin acetate has emerged as a critical tool for studying the bradykinin B1 receptor, demonstrating a high degree of specificity over the closely related B2 receptor. This guide provides a comprehensive comparison of its binding affinity and functional activity, supported by experimental data and detailed protocols.

[Des-Arg9]-Bradykinin is a metabolite of bradykinin that preferentially binds to and activates the bradykinin B1 receptor (B1R).[1][2] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury, making it a key target in various pathological conditions.[3][4] In contrast, the bradykinin B2 receptor (B2R) is constitutively expressed and mediates the physiological effects of bradykinin.[3][4] The selective activation of B1R by [Des-Arg9]-Bradykinin allows for the specific investigation of its role in inflammatory processes, pain, and other disease states.[5]

Comparative Analysis of Receptor Specificity

The cornerstone of [Des-Arg9]-Bradykinin's utility lies in its remarkable selectivity for the B1 receptor over the B2 receptor. This selectivity has been quantified through binding affinity and functional assays.

Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct head-to-head binding data for this compound at both receptors from a single study is limited, the available evidence strongly supports its B1 selectivity.

A closely related and more potent B1 receptor agonist, Lys-[Des-Arg9]-Bradykinin, demonstrates the profound selectivity of this class of peptides. In studies using human receptors, Lys-[Des-Arg9]-Bradykinin exhibited a Ki of 0.12 nM for the B1 receptor, while showing negligible affinity for the B2 receptor (Ki > 30,000 nM).[3] This represents a selectivity of over 250,000-fold for the B1 receptor. Furthermore, studies on [Des-Arg9]-Bradykinin have shown it to have a weak affinity for the human B2 receptor and no significant binding to the rat B2 receptor at concentrations up to 100 µM.[6]

LigandReceptorSpeciesBinding Affinity (Ki/IC50)Reference
[Des-Arg9]-Bradykinin B1HumanEC50 = 7.9 nM (functional)[7]
B2HumanWeak affinity[6]
B2RatNo binding up to 100 µM[6]
Lys-[Des-Arg9]-Bradykinin B1HumanKi = 0.12 nM[3]
B2HumanKi > 30,000 nM[3]
Bradykinin B2HumanEC50 = 2.0 nM (functional)[7]

Table 1: Comparative binding and functional data demonstrating the selectivity of [Des-Arg9]-Bradykinin and related ligands for the Bradykinin B1 Receptor.

Functional Activity

Functional assays, such as those measuring intracellular calcium mobilization, provide a measure of the agonist's ability to activate the receptor and elicit a cellular response. These assays, often reported as the half-maximal effective concentration (EC50), corroborate the binding data.

In Chinese hamster ovary (CHO) cells stably expressing the recombinant human bradykinin B1 receptor, [Des-Arg9]-Bradykinin was a potent agonist with an EC50 of 7.9 nM.[7] In contrast, bradykinin is a much more potent agonist at the human B2 receptor, with a reported EC50 of 2.0 nM.[7] This difference in potency in functional assays further underscores the selectivity of [Des-Arg9]-Bradykinin for the B1 receptor.

B1 Receptor Signaling Pathway

Activation of the B1 receptor by [Des-Arg9]-Bradykinin initiates a cascade of intracellular signaling events. The B1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[4] This calcium signal is a key event in mediating the downstream effects of B1 receptor activation.

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space [Des-Arg9]-BK [Des-Arg9]-BK B1R B1 Receptor [Des-Arg9]-BK->B1R Binds Gq Gαq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto Releases Ca_ER Ca²⁺ Downstream Downstream Cellular Responses Ca_cyto->Downstream Mediates

B1 Receptor Signaling Pathway

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the B1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Membranes from cells expressing B1R Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radiolabeled B1R Ligand (e.g., [³H]Lys-[Des-Arg9]-BK) Radioligand->Incubate TestCompound Prepare serial dilutions of This compound TestCompound->Incubate Filter Rapid Filtration through GF/B filters to separate bound and free radioligand Incubate->Filter TotalBinding Control: Total Binding (Membranes + Radioligand) TotalBinding->Filter NSB Control: Non-Specific Binding (Membranes + Radioligand + excess unlabeled ligand) NSB->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Analyze Calculate Specific Binding and plot % inhibition vs. [Test Compound] Count->Analyze Determine Determine IC50 and calculate Ki Analyze->Determine

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human bradykinin B1 receptor.

  • Radiolabeled B1 receptor ligand (e.g., [³H]Lys-[Des-Arg9]-Bradykinin).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess of a potent unlabeled B1 ligand).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a method to measure the functional activity of this compound by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the human bradykinin B1 receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Fluorescence plate reader or microscope capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom microtiter plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium, wash the cells with assay buffer, and incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium. For Fura-2, excitation is alternated between 340 nm and 380 nm, with emission measured at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

  • Data Analysis: The change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2) is proportional to the change in intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The available data robustly demonstrates that this compound is a highly selective and potent agonist for the bradykinin B1 receptor. Its minimal interaction with the B2 receptor makes it an invaluable pharmacological tool for dissecting the specific roles of the B1 receptor in health and disease. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of targeting the B1 receptor pathway.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of [Des-Arg9]-Bradykinin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the lifecycle of a laboratory chemical extends beyond its experimental use. The proper disposal of reagents like [Des-Arg9]-Bradykinin acetate is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the appropriate disposal of this bradykinin B1 receptor agonist.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, consult the product-specific Safety Data Sheet (SDS). While general principles apply to peptide waste, the SDS contains crucial information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Gloves

  • Laboratory coat

Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound, like many peptide-based reagents, should follow a tiered approach that prioritizes waste minimization and adheres to institutional and regulatory guidelines.

Step 1: Waste Identification and Segregation

Properly categorize the waste stream. This compound waste may fall into several categories depending on its form and what it has been in contact with:

  • Unused or Expired Pure Compound: This is considered a chemical waste.

  • Contaminated Labware: Items such as pipette tips, vials, and plates that have come into contact with the compound.

  • Solutions: Aqueous or solvent-based solutions containing the peptide.

  • Biologically Contaminated Waste: If used in cell-based assays or with animal models, it may be considered biohazardous waste.[2]

Segregation is key. Keep different waste streams separate to ensure proper disposal. For example, halogenated and non-halogenated solvent wastes should be collected in distinct containers.

Step 2: On-Site Neutralization and Treatment (for Aqueous Solutions)

For small quantities of aqueous solutions of this compound that are not mixed with other hazardous chemicals, on-site neutralization may be an option, subject to institutional policies.

  • Acid-Base Neutralization: While this compound itself is a salt, the solutions it is prepared in may be acidic or basic. Neutralize these solutions to a pH between 5 and 9 before further disposal steps.[2][3]

    • For acidic solutions, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate).

    • For basic solutions, slowly add a dilute solution of a weak acid.

    • Always perform neutralization in a fume hood with appropriate PPE, as heat and vapors can be generated.[3]

Step 3: Disposal Pathway Determination

The appropriate final disposal pathway depends on the nature of the waste and local regulations.

  • Chemical Waste Incineration: For the pure compound and heavily contaminated materials, disposal through a licensed hazardous waste management facility is the recommended and safest option.[4] Package the waste in a properly labeled, sealed container.

  • Sanitary Sewer Disposal (with extreme caution and verification): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble substances down the sanitary sewer.[3][5] However, this is rarely recommended for bioactive peptides without explicit institutional approval. Always verify with your institution's Environmental Health and Safety (EHS) office before considering this option.

  • Biohazardous Waste: Materials contaminated with biological agents must be decontaminated, typically by autoclaving, before final disposal.[2]

Key Disposal Considerations Summarized

Waste TypeKey ConsiderationsDisposal Pathway
Pure this compound Chemical waste. Avoid dust formation.Collect in a labeled, sealed container for chemical waste incineration.
Aqueous Solutions Check for other hazardous components. Neutralize pH if necessary and permitted.Consult institutional EHS for guidance. Sewer disposal is generally not recommended without explicit approval.
Solvent-Based Solutions Segregate based on solvent type (halogenated vs. non-halogenated).Collect in appropriate, labeled solvent waste containers for incineration.
Contaminated Labware (non-biohazardous) Minimize contamination.Dispose of as solid chemical waste.
Biologically Contaminated Materials Treat as biohazardous waste.Decontaminate (e.g., autoclave) and then dispose of according to institutional biohazardous waste procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assess Hazard Assessment cluster_pathways Disposal Pathways start This compound Waste assess_bio Biologically Contaminated? start->assess_bio assess_haz Mixed with other Hazardous Chemicals? assess_bio->assess_haz No bio_decon Decontaminate (e.g., Autoclave) assess_bio->bio_decon Yes chem_dispose Dispose as Chemical Waste assess_haz->chem_dispose Yes neutralize Neutralize pH (if aqueous & permitted) assess_haz->neutralize No bio_dispose Dispose as Biohazardous Waste bio_decon->bio_dispose ehs_consult Consult EHS for Sewer Disposal Approval neutralize->ehs_consult ehs_consult->chem_dispose Not Approved sewer_dispose Dispose to Sanitary Sewer (with copious water) ehs_consult->sewer_dispose Approved

References

Essential Safety and Operational Guidance for Handling [Des-Arg9]-Bradykinin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of [Des-Arg9]-Bradykinin acetate, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment. Due to conflicting safety data, a conservative approach is recommended, treating the compound as potentially hazardous.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to mitigate potential exposure. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Handling Solid/Powder Safety goggles with side-shieldsNitrile or latex glovesNIOSH-approved N95 dust mask or higherLab coat
Handling Solutions Safety goggles with side-shieldsNitrile or latex glovesNot generally required if handled in a well-ventilated area or fume hoodLab coat
Weighing and Aliquoting Safety goggles with side-shieldsNitrile or latex glovesNIOSH-approved N95 dust mask or higher, performed in a chemical fume hood or ventilated balance enclosureLab coat
Spill Cleanup (Solid) Safety goggles with side-shieldsHeavy rubber glovesNIOSH-approved respiratorLab coat
Spill Cleanup (Liquid) Safety goggles with side-shieldsHeavy rubber glovesNIOSH-approved respirator if splash risk is highLab coat

Operational Plan

Handling and Storage
  • Engineering Controls : Use process enclosures, local exhaust ventilation, or a chemical fume hood to control airborne levels, especially when handling the powdered form.[1]

  • Handling Precautions : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid prolonged or repeated exposure.[1]

  • Storage : Keep the container tightly closed. Store at -20°C.[2]

Spill Management

In the event of a spill, follow these procedures to ensure safe and effective cleanup:

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including a respirator, heavy rubber gloves, safety goggles, and a lab coat.[1]

  • Contain the Spill :

    • For solid spills : Gently cover the spill with absorbent material to avoid raising dust.

    • For liquid spills : Cover the spill with an absorbent material, working from the edges toward the center.

  • Decontamination :

    • Use a potent enzymatic detergent solution to decontaminate the area.[2][3]

    • Alternatively, a 10% bleach solution can be applied to the absorbent material, allowing for a 20-minute contact time.[4]

  • Cleanup :

    • Collect the absorbent material and any contaminated sharps using forceps or tongs.

    • Place all contaminated materials into a designated biohazard bag or chemical waste container.[4]

    • Wipe the spill area with water to remove any residual cleaning agents.[4]

  • Post-Cleanup :

    • Remove and dispose of PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

    • Inform your supervisor of the incident.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product and Contaminated Materials : Dispose of as chemical waste in accordance with local, state, and federal regulations. Transfer the material to a designated chemical waste container.

  • Empty Containers : Triple rinse containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, remove or deface the label before disposing of the container in the regular trash.

  • Non-hazardous Aqueous Waste : If local regulations permit, small quantities of dilute, non-hazardous aqueous solutions may be disposed of down the sanitary sewer with copious amounts of water.[5][6][7] However, it is crucial to verify your institution's specific policies and local wastewater treatment facility acceptance.[8]

[Des-Arg9]-Bradykinin Signaling Pathway

[Des-Arg9]-Bradykinin is a selective agonist for the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[3][9] The B1R is typically induced during inflammation and tissue injury.[10] Upon binding of [Des-Arg9]-Bradykinin, the B1R activates G-proteins, leading to the stimulation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][11] This signaling cascade is involved in various physiological responses, including inflammation, pain, and vasodilation.[12][13][14]

DesArg9_Bradykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R B1 Receptor Gq Gq B1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Inflammation Inflammation Ca_release->Inflammation Leads to Pain Pain Ca_release->Pain Leads to DesArg9 [Des-Arg9]-Bradykinin DesArg9->B1R Binds

Caption: [Des-Arg9]-Bradykinin B1 receptor signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.